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An In-Depth Technical Guide to 3-amino-2-butoxy-5-methylpyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-amino-2-butoxy-5-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-amino-2-butoxy-5-methylpyridine, a substituted aminopyridine with potential applications in medicinal chemistry and drug development. The document details the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it explores potential biological activities based on structurally related molecules and outlines detailed protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug discovery, providing a solid foundation for further investigation and application of this promising molecule.

Introduction: The Significance of Substituted Aminopyridines in Medicinal Chemistry

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyridine ring, a bioisostere of the benzene ring, offers unique electronic properties and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The introduction of an amino group and other substituents onto the pyridine scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.

The 2-alkoxy-3-aminopyridine scaffold, in particular, has emerged as a privileged structure in the design of various therapeutic agents. This structural motif is present in a number of biologically active compounds, including potent enzyme inhibitors. Research has shown that derivatives of 2-alkoxypyridines exhibit a range of biological activities, making them attractive candidates for drug discovery programs.[3] This guide focuses on a specific, yet under-explored, member of this family: 3-amino-2-butoxy-5-methylpyridine.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-amino-2-butoxy-5-methylpyridine is characterized by a pyridine ring substituted with an amino group at the 3-position, a butoxy group at the 2-position, and a methyl group at the 5-position.

Figure 1: Chemical Structure of 3-amino-2-butoxy-5-methylpyridine.

A summary of the predicted and known physicochemical properties of the parent compound and related structures is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂ON/A
Molecular Weight180.25 g/mol N/A
AppearanceExpected to be a solid at room temperatureInferred from similar compounds
Melting Point40-44 °CSigma-Aldrich SDS for 3-Amino-2-butoxy-5-methylpyridine
Boiling Point208-209 °CSigma-Aldrich SDS for 3-Amino-2-butoxy-5-methylpyridine
SolubilityExpected to be soluble in organic solvents like methanol, ethanol, and DMSOGeneral knowledge of organic compounds

Proposed Synthetic Pathway

A scientifically sound and efficient synthesis of 3-amino-2-butoxy-5-methylpyridine can be envisioned through a two-step process starting from the commercially available 2-chloro-5-methyl-3-nitropyridine. This pathway involves a nucleophilic aromatic substitution (SNAᵣ) reaction followed by the reduction of the nitro group.

Synthesis_Pathway start 2-Chloro-5-methyl-3-nitropyridine intermediate 2-Butoxy-5-methyl-3-nitropyridine start->intermediate  Sodium Butoxide (NaOBu)  n-Butanol, Reflux   final 3-Amino-2-butoxy-5-methylpyridine intermediate->final  H₂, Pd/C  Ethanol, RT  

Figure 2: Proposed two-step synthesis of 3-amino-2-butoxy-5-methylpyridine.

Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)

The first step involves the displacement of the chloro group at the 2-position of 2-chloro-5-methyl-3-nitropyridine with a butoxy group. The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the ortho and para positions.[4][5][6] This makes the chlorine atom at the 2-position a good leaving group for an SNAᵣ reaction.

Reaction: 2-Chloro-5-methyl-3-nitropyridine + Sodium Butoxide → 2-Butoxy-5-methyl-3-nitropyridine + Sodium Chloride

Causality behind Experimental Choices:

  • Nucleophile: Sodium butoxide is a strong nucleophile that readily attacks the electron-deficient carbon at the 2-position of the pyridine ring.

  • Solvent: n-Butanol is a suitable solvent as it can dissolve both the starting material and the sodium butoxide. It also serves as the source of the butoxy group if sodium metal is used to generate the alkoxide in situ. Its high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary for SNAᵣ reactions.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the aromaticity of the pyridine ring and facilitate the substitution.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 2-butoxy-5-methyl-3-nitropyridine to an amino group. Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds.[7][8][9][10]

Reaction: 2-Butoxy-5-methyl-3-nitropyridine + H₂ (in the presence of a catalyst) → 3-Amino-2-butoxy-5-methylpyridine

Causality behind Experimental Choices:

  • Reducing Agent: Hydrogen gas (H₂) is a clean and effective reducing agent.

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups.[9] It provides a surface for the reaction to occur and lowers the activation energy.

  • Solvent: Ethanol is a common solvent for catalytic hydrogenation as it is relatively inert under these conditions and can dissolve the substrate.

  • Temperature: The reaction is typically carried out at room temperature, making it a mild and convenient procedure.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations.

Protocol 1: Synthesis of 2-Butoxy-5-methyl-3-nitropyridine

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine

  • Sodium butoxide (or sodium metal and anhydrous n-butanol)

  • Anhydrous n-butanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of sodium butoxide (1.2 equivalents) in anhydrous n-butanol, add 2-chloro-5-methyl-3-nitropyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-butoxy-5-methyl-3-nitropyridine.

Protocol 2: Synthesis of 3-Amino-2-butoxy-5-methylpyridine

Materials:

  • 2-Butoxy-5-methyl-3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration apparatus (Celite or a similar filter aid)

Procedure:

  • Dissolve 2-butoxy-5-methyl-3-nitropyridine (1.0 equivalent) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-amino-2-butoxy-5-methylpyridine. The crude product can be further purified by recrystallization or column chromatography if necessary.

Potential Biological Applications in Drug Discovery

While there is limited specific data on the biological activity of 3-amino-2-butoxy-5-methylpyridine, the broader class of 2-alkoxy-3-aminopyridine derivatives has shown significant promise in medicinal chemistry.

Potential as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Recent studies have highlighted the potential of N²-(2-alkoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminopyrimidine derivatives as potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[3] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer. The 2-alkoxy-3-aminopyridine core can serve as a key pharmacophore, interacting with the ATP-binding site of the ALK enzyme. The butoxy group in 3-amino-2-butoxy-5-methylpyridine could potentially occupy a hydrophobic pocket within the kinase domain, while the amino group can form crucial hydrogen bonds. The methyl group at the 5-position can further influence the compound's binding affinity and selectivity.

ALK_Inhibition cluster_0 ALK Kinase Domain (ATP Binding Site) hinge Hinge Region Hydrogen Bond Acceptor/Donor hydrophobic_pocket Hydrophobic Pocket Space for Lipophilic Groups compound 3-Amino-2-butoxy-5-methylpyridine 3-Amino Group 2-Butoxy Group compound:amino->hinge:f0 Hydrogen Bonding compound:butoxy->hydrophobic_pocket:f0 Hydrophobic Interaction

Figure 3: Proposed binding mode of 3-amino-2-butoxy-5-methylpyridine in the ALK kinase domain.

Further investigation through in vitro kinase assays and cellular proliferation assays against ALK-dependent cancer cell lines would be necessary to validate this hypothesis.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-amino-2-butoxy-5-methylpyridine would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the butoxy group (triplet for the terminal methyl, multiplets for the methylene groups), the methyl group on the pyridine ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the butoxy and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 3-amino-2-butoxy-5-methylpyridine. Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as N-H stretching vibrations for the amino group, C-H stretching for the aromatic and aliphatic parts, and C-O stretching for the ether linkage.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 3-amino-2-butoxy-5-methylpyridine from Sigma-Aldrich, the following safety precautions should be observed:

  • Hazards: The compound is classified as toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Directions

3-amino-2-butoxy-5-methylpyridine represents a promising, yet underexplored, molecule within the medicinally relevant class of 2-alkoxy-3-aminopyridines. The proposed synthetic route offers a straightforward and efficient method for its preparation, enabling further investigation into its chemical and biological properties. The structural similarity to known ALK inhibitors suggests a clear direction for future research, focusing on its potential as an anticancer agent. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound, potentially unlocking new avenues in drug discovery.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and biological evaluation N2-(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives bearing acylamino or DBTD 'head' as potential ALK inhibitors. (2018). Bioorganic Chemistry, 81, 689-699.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025).
  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. (2021). Bioorganic & Medicinal Chemistry, 38, 116117.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). European Journal of Medicinal Chemistry, 249, 115161.
  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. (n.d.). BenchChem.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria, 46(4).
  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (1979). Organic Magnetic Resonance, 12(11), 631-635.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). Molecules, 27(17), 5693.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). Molbank, 2018(4), M1018.
  • Nucleophilic Aromatic Substitutions. (2019, January 19). [Video]. YouTube.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Nigeria, 46(4).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Short Notes on Nucleophilic Aromatic Substitution. (2021). Journal of Organic and Inorganic Chemistry, 7(5), 1-2.
  • Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. (2026). ACS Omega.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • 5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2023). STAR Protocols, 4(2), 102181.
  • NMR Protocols and Methods. (n.d.).
  • 2-Chloro-5-methyl-3-nitropyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3134.
  • 2-Butoxy-5-methylpyridine-3-boronic acid. (n.d.). Moldb.
  • Supporting Information for Catalytic reduction of nitroarenes to anilines under mild conditions. (n.d.). The Royal Society of Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to 5-Methyl-2-butoxy-3-pyridinamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-2-butoxy-3-pyridinamine, a substituted pyridine derivative, represents a molecule of interest within medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-butoxy-3-pyridinamine, a substituted pyridine derivative, represents a molecule of interest within medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous approved therapeutic agents. This technical guide provides a comprehensive overview of 5-methyl-2-butoxy-3-pyridinamine, including its core physicochemical properties, a proposed synthetic pathway based on established chemical principles, and a predictive characterization profile. Furthermore, this document explores its potential applications in drug development and outlines critical safety and handling considerations based on data from analogous structures.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that plays a crucial role in the development of new therapeutic agents. Its presence in a vast array of biologically active compounds underscores its importance as a privileged structure in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity, which can be crucial for molecular recognition and binding to biological targets. The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Substituted aminopyridines, in particular, are key intermediates and final products in the synthesis of pharmaceuticals.

This guide focuses on the specific, yet lesser-documented compound, 5-methyl-2-butoxy-3-pyridinamine. By leveraging established synthetic methodologies and analytical data from closely related analogues, this document aims to provide a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this molecule.

Physicochemical Properties of 5-Methyl-2-butoxy-3-pyridinamine

A precise determination of the physicochemical properties of 5-methyl-2-butoxy-3-pyridinamine requires experimental analysis. However, based on its structure and data from analogous compounds, a predictive profile can be established.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
CAS Number 1529165-65-8
Predicted Boiling Point Not available. Analogous butoxy-pyridinamines have high boiling points (e.g., 6-Butoxy-3-pyridinamine: 135-136 °C at 7 Torr).[1]
Predicted Melting Point Not available. As a substituted aminopyridine, it is likely a solid at room temperature. For comparison, 2-Amino-5-methylpyridine has a melting point of 76-77 °C.[2]
Predicted Solubility Expected to have some solubility in organic solvents like ethanol, methanol, and dichloromethane. Solubility in water is likely to be limited but may be enhanced in acidic conditions due to the basicity of the amino group.
Predicted pKa The pyridyl nitrogen and the amino group are basic. The pKa of the conjugate acid is likely to be in the range of other aminopyridines.

Synthesis of 5-Methyl-2-butoxy-3-pyridinamine: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2,3-dichloro-5-methylpyridine. The first step is a regioselective nucleophilic substitution with sodium butoxide, followed by a second nucleophilic substitution with ammonia or an ammonia equivalent.

G A 2,3-Dichloro-5-methylpyridine C 2-Butoxy-3-chloro-5-methylpyridine A->C Nucleophilic Aromatic Substitution (Regioselective at C2) B Sodium Butoxide (NaOBu) in Butanol (BuOH) E 5-Methyl-2-butoxy-3-pyridinamine C->E Nucleophilic Aromatic Substitution (Amination at C3) D Ammonia (NH3) or Ammonia equivalent (e.g., in a sealed vessel with a catalyst)

Caption: Proposed two-step synthesis of 5-methyl-2-butoxy-3-pyridinamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions found in the literature for the synthesis of substituted pyridines.

Step 1: Synthesis of 2-Butoxy-3-chloro-5-methylpyridine

  • To a solution of sodium metal in anhydrous butanol, add 2,3-dichloro-5-methylpyridine.

  • Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-butoxy-3-chloro-5-methylpyridine.

Step 2: Synthesis of 5-Methyl-2-butoxy-3-pyridinamine

  • In a sealed reaction vessel, combine 2-butoxy-3-chloro-5-methylpyridine with a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).

  • A copper catalyst and a ligand may be required to facilitate the amination reaction.

  • Heat the mixture to an elevated temperature and pressure. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography to obtain 5-methyl-2-butoxy-3-pyridinamine.

Characterization and Analytical Profile

The structural confirmation of the synthesized 5-methyl-2-butoxy-3-pyridinamine would rely on a combination of spectroscopic techniques. The expected data, based on its structure and data from analogous compounds, are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm.

    • A triplet for the terminal methyl group of the butoxy chain around δ 0.9-1.0 ppm.

    • Multiplets for the two methylene groups (CH₂) of the butoxy chain between δ 1.4-1.8 ppm.

    • A triplet for the methylene group attached to the oxygen (O-CH₂) around δ 4.2-4.4 ppm.

    • Two distinct signals in the aromatic region for the two pyridine protons.

    • A broad singlet for the amino (NH₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Distinct signals for all 10 carbon atoms.

    • A signal for the methyl carbon around δ 18-20 ppm.

    • Signals for the butoxy carbons in the aliphatic region.

    • Aromatic signals for the five pyridine carbons, with chemical shifts influenced by the substituents.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 180.25 or 181.26, respectively.

    • Characteristic fragmentation patterns would include the loss of the butoxy group or parts of it.

  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic groups around 2850-3100 cm⁻¹.

    • C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹).

    • A strong C-O stretching vibration for the ether linkage around 1200-1250 cm⁻¹.

Potential Applications in Drug Discovery and Research

While specific biological activities for 5-methyl-2-butoxy-3-pyridinamine have not been reported, its structural motifs suggest several potential areas of application for researchers in drug development.

  • Scaffold for Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. The amino group can form key hydrogen bonds with the hinge region of the kinase domain. The butoxy and methyl groups can be tailored to occupy specific hydrophobic pockets within the ATP-binding site.

  • Central Nervous System (CNS) Agents: The pyridine ring is present in many CNS-active drugs. The lipophilicity introduced by the butoxy group may facilitate crossing the blood-brain barrier.

  • Antimicrobial and Antiviral Agents: Pyridine derivatives have been explored for their potential as antimicrobial and antiviral agents.[3]

  • Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. Its functional groups (amine, ether, aromatic ring) provide multiple points for interaction and subsequent elaboration into more potent lead compounds.

G cluster_0 5-Methyl-2-butoxy-3-pyridinamine cluster_1 Potential Therapeutic Areas A Core Scaffold B Kinase Inhibitors A->B Aminopyridine Moiety C CNS Agents A->C Lipophilic Butoxy Group D Antimicrobial Agents A->D E Antiviral Agents A->E

Caption: Potential applications of 5-methyl-2-butoxy-3-pyridinamine in drug discovery.

Safety and Handling

No specific safety data for 5-methyl-2-butoxy-3-pyridinamine is available. However, based on the known hazards of related aminopyridines, such as 2-amino-5-methylpyridine, this compound should be handled with extreme caution.

  • Toxicity: 2-Amino-5-methylpyridine is classified as toxic if swallowed and toxic in contact with skin.[4] It is reasonable to assume that 5-methyl-2-butoxy-3-pyridinamine may exhibit similar toxicity.

  • Irritation: It is likely to be a skin and eye irritant.[4]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.

Conclusion

5-Methyl-2-butoxy-3-pyridinamine is a pyridine derivative with potential for application in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by proposing a viable synthetic route and predicting its physicochemical and spectroscopic properties based on the established chemistry of analogous compounds. As with any novel compound, thorough experimental validation of these predicted characteristics is essential. The structural features of 5-methyl-2-butoxy-3-pyridinamine make it an attractive candidate for further investigation as a scaffold for the development of new therapeutic agents.

References

  • 2-Amino-5-methylpyridine. PubChem. [Link]

  • 6-Butoxy-3-pyridinamine. CAS Common Chemistry. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-amino-5-methylpyridine. PrepChem.com. [Link]

  • Preparation method of N-2-pyridine-5-pyrimidine methylamine. Eureka | Patsnap. [Link]

  • 2-amino-5-methyl pyridine and process of making it.
  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. ResearchGate. [Link]

  • Supporting Information for "A general, chemo- and regioselective synthesis of 3-amino-2-arylpyridines". The Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

Sources

Foundational

Technical Guide: 2-Butoxy-5-methylpyridin-3-amine as a High-Value Scaffold in Medicinal Chemistry

[1] Part 1: Executive Technical Summary[1] 2-Butoxy-5-methylpyridin-3-amine is a specialized heteroaromatic building block used primarily in the synthesis of bioactive small molecules.[1] Belonging to the class of 3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Summary[1]

2-Butoxy-5-methylpyridin-3-amine is a specialized heteroaromatic building block used primarily in the synthesis of bioactive small molecules.[1] Belonging to the class of 3-amino-2-alkoxypyridines, this scaffold offers a unique combination of electronic modulation and steric bulk, making it a "privileged structure" in the design of kinase inhibitors, GPCR ligands, and agrochemicals.[1]

Unlike simple aminopyridines, the inclusion of the 2-butoxy group provides a lipophilic anchor capable of occupying hydrophobic pockets (e.g., the ATP-binding gatekeeper region), while the 5-methyl group serves to block metabolic oxidation at the reactive C5 position, significantly enhancing the pharmacokinetic half-life of derived compounds.[1]

Core Chemical Identity
PropertySpecification
CAS Number 1529165-65-8
IUPAC Name 2-butoxy-5-methylpyridin-3-amine
Molecular Formula

Molecular Weight 180.25 g/mol
SMILES CCCCOC1=C(N)C=C(C)C=N1
Predicted LogP ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 1 / 3

Part 2: Structural Logic & Pharmacophore Analysis

The utility of 2-Butoxy-5-methylpyridin-3-amine lies in its ability to present orthogonal functional handles.[1] In drug design, it functions as a "bi-functional" core:

  • The 3-Amine (

    
    ):  A nucleophilic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.[1] It typically acts as a Hydrogen Bond Donor (HBD) in the final pharmacophore.[1]
    
  • The Pyridine Nitrogen (

    
    ):  Acts as a Hydrogen Bond Acceptor (HBA), often crucial for "hinge binding" in kinase targets.[1]
    
  • The 2-Butoxy Tail (

    
    ):  Provides a flexible hydrophobic chain.[1] In SAR (Structure-Activity Relationship) studies, this group is often tuned to optimize potency against lipophilic domains.[1]
    
  • The 5-Methyl (

    
    ):  An electronic donor that increases the basicity of the ring nitrogen slightly, while sterically obstructing CYP450-mediated oxidation.[1]
    
Visualization: Pharmacophore & Connectivity

The following diagram illustrates the functional connectivity and the logic of the synthesis pathway described in Part 3.[1]

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Target Scaffold SM 2-Chloro-3-nitro- 5-methylpyridine INT 2-Butoxy-3-nitro- 5-methylpyridine SM->INT Step 1: SNAr (n-BuOH, NaH, THF) PROD 2-Butoxy-5-methyl- pyridin-3-amine INT->PROD Step 2: Reduction (H2/Pd-C or Fe/AcOH) HBD H-Bond Donor (3-NH2) PROD->HBD provides Lipophilicity Hydrophobic Tail (2-Butoxy) PROD->Lipophilicity provides

Figure 1: Synthesis logic and functional mapping of the 2-Butoxy-5-methylpyridin-3-amine scaffold.[1]

Part 3: Self-Validating Synthesis Protocol

Reaction Scheme Overview
  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the 2-chloro group by butoxide.[1] The 3-nitro group activates the 2-position, making this reaction rapid and regioselective.[1]
    
  • Nitro Reduction: Chemoselective reduction of the nitro group to the amine without cleaving the ether bond.[1]

Detailed Methodology
Step 1: Synthesis of 2-Butoxy-3-nitro-5-methylpyridine

Rationale: We use Sodium Hydride (NaH) to generate the alkoxide in situ.[1] This prevents hydrolysis by-products common with hydroxide bases.[1]

  • Reagents:

    • 2-Chloro-3-nitro-5-methylpyridine (1.0 eq)[1][2]

    • n-Butanol (1.2 eq)[1]

    • Sodium Hydride (60% dispersion in oil, 1.5 eq)[1]

    • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Protocol:

    • Charge a flame-dried flask with NaH and wash with dry hexanes to remove mineral oil.[1] Suspend in anhydrous THF under

      
       atmosphere.
      
    • Add n-Butanol dropwise at 0°C. Stir for 30 min to generate sodium butoxide.

    • Add 2-Chloro-3-nitro-5-methylpyridine (dissolved in THF) dropwise to the alkoxide solution.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting chloride should disappear.

    • Quench: Carefully add saturated

      
       solution.[1]
      
    • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , and concentrate.[1]
      
    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 2: Reduction to 2-Butoxy-5-methylpyridin-3-amine

Rationale: Catalytic hydrogenation (


) is clean but can sometimes reduce the pyridine ring or cleave benzylic-like ethers if over-run.[1] Iron/Acetic Acid (Fe/AcOH)  is the robust, industrial standard for this specific transformation, ensuring the pyridine ring and ether linkage remain intact.[1]
  • Reagents:

    • 2-Butoxy-3-nitro-5-methylpyridine (Intermediate from Step 1)[1]

    • Iron Powder (5.0 eq, fine mesh)[1]

    • Acetic Acid (glacial, solvent/proton source)[1]

    • Ethanol (co-solvent)[1]

  • Protocol:

    • Dissolve the nitro intermediate in a 1:1 mixture of EtOH/AcOH.[1]

    • Add Iron powder in portions at RT.[1][2]

    • Heat the mixture to 70°C for 2 hours. Checkpoint: The yellow nitro compound will turn into a colorless/fluorescent amine spot on TLC.

    • Workup: Cool to RT. Filter through a Celite pad to remove iron residues.[1][2] Wash the pad with EtOAc.[1][2]

    • Neutralize the filtrate with saturated

      
       (Caution: Gas evolution).[1]
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Product Isolation: The free base amine is often an oil or low-melting solid.[1] Convert to HCl salt for long-term storage if necessary.

Part 4: Applications in Drug Discovery[1][5][6]

This scaffold is not merely a passive linker; it actively dictates the binding mode of the final drug candidate.[1]

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue).[1] The 3-amino group, once acylated to form an amide, donates a hydrogen bond to the backbone carbonyl.[1]

  • Mechanism: The 2-butoxy group projects into the "solvent front" or the hydrophobic "gatekeeper" pocket, depending on the vector.[1] This steric bulk can induce selectivity against kinases with smaller gatekeeper residues.[1]

P2X3 Receptor Antagonists

Analogs of aminopyridines are heavily investigated for P2X3 antagonism (chronic cough treatment).[1] The ether linkage at position 2 mimics the connectivity found in Gefapixant-like structures, providing critical hydrophobic interactions.[1]

Agrochemicals

The 5-methyl-pyridin-3-amine core is a known substructure in neonicotinoid-like compounds and herbicides.[1] The butoxy group increases foliar penetration due to enhanced lipophilicity.[1]

Part 5: Analytical Characterization Data (Simulated)

To validate the synthesis, the following analytical signatures are expected.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

7.5-7.7 (1H, d):
H-6 (aromatic)

6.8-7.0 (1H, d):
H-4 (aromatic)

4.8-5.2 (2H, br s):

(exchangeable)

4.1-4.3 (2H, t):

(butoxy alpha)

2.1-2.2 (3H, s):

(methyl)
LC-MS (ESI+) [M+H]+: 181.13 m/z
Appearance Pale yellow oil or off-white low-melting solid.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762894, 3-Amino-5-methylpyridine (Core Scaffold).[1] Retrieved February 13, 2026 from [Link][1]

  • Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.[1][4] Bioorganic & Medicinal Chemistry Letters.[1][4] (Demonstrates synthesis logic for 2,5-disubstituted pyridines). Retrieved from [Link]

  • Loba Chemie. Safety Data Sheet: 2-Amino-5-methylpyridine. (Safety grounding for the aminopyridine core).[1] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Butoxy-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Foreword Compound Profile: 2-Butoxy-5-methylpyridin-3-amine 2-Butoxy-5-methylpyridin-3-amine is a substituted aminopyridine with a butoxy group at the 2-pos...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Profile: 2-Butoxy-5-methylpyridin-3-amine

2-Butoxy-5-methylpyridin-3-amine is a substituted aminopyridine with a butoxy group at the 2-position and a methyl group at the 5-position. The presence of the butoxy group is anticipated to increase the lipophilicity of the molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Identity
PropertyValueSource
CAS Number 1529165-65-8[2]
Molecular Formula C10H16N2O[2]
Molecular Weight 180.25 g/mol [2]
Canonical SMILES CCCCOC1=NC=C(C)C=C1N(Predicted)
InChI Key (Predicted)(Predicted)

Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol for 2-Butoxy-5-methylpyridin-3-amine is not widely available in peer-reviewed literature, suggesting its status as a specialized research chemical or a novel intermediate. However, a logical and efficient synthetic route can be postulated based on established pyridine chemistry. The proposed synthesis involves a two-step process starting from the commercially available precursor, 2-chloro-5-methyl-3-nitropyridine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a nucleophilic aromatic substitution (SNAr) to introduce the butoxy group, followed by the reduction of the nitro group to the desired amine.

Synthesis_of_2-Butoxy-5-methylpyridin-3-amine cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group 2_chloro_5_methyl_3_nitropyridine 2-chloro-5-methyl-3-nitropyridine 2_butoxy_5_methyl_3_nitropyridine 2-Butoxy-5-methyl-3-nitropyridine 2_chloro_5_methyl_3_nitropyridine->2_butoxy_5_methyl_3_nitropyridine Heat sodium_butoxide Sodium butoxide (in Butanol) sodium_butoxide->2_butoxy_5_methyl_3_nitropyridine target_compound 2-Butoxy-5-methylpyridin-3-amine 2_butoxy_5_methyl_3_nitropyridine->target_compound reducing_agent Reducing Agent (e.g., Fe/HCl, H2/Pd-C) reducing_agent->target_compound

Caption: Proposed two-step synthesis of 2-Butoxy-5-methylpyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Butoxy-5-methyl-3-nitropyridine

  • Reaction Setup: To a solution of n-butanol (volume dependent on scale) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal in small portions under an inert atmosphere (e.g., nitrogen or argon) to generate sodium butoxide in situ. The reaction is exothermic and should be cooled in an ice bath.

  • Addition of Precursor: Once the sodium has completely reacted, add 2-chloro-5-methyl-3-nitropyridine to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Butoxy-5-methyl-3-nitropyridine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Butoxy-5-methylpyridin-3-amine

  • Reaction Setup: Dissolve the purified 2-Butoxy-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Reduction: Add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: If using iron, heat the mixture to reflux. For catalytic hydrogenation, stir the reaction at room temperature under a hydrogen balloon. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst (if using Pd/C) or iron salts. If an acid was used, neutralize the filtrate with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it. The final product, 2-Butoxy-5-methylpyridin-3-amine, can be further purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Aminopyridine derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] They are key components in several approved drugs. The unique substitution pattern of 2-Butoxy-5-methylpyridin-3-amine makes it an interesting candidate for further investigation in several therapeutic areas.

As a Scaffold in Medicinal Chemistry

The primary amine group at the 3-position serves as a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination. This allows for the facile generation of libraries of compounds for high-throughput screening. The butoxy and methyl groups can be varied to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Potential as an Intermediate for Biologically Active Molecules

Substituted aminopyridines are crucial intermediates in the synthesis of more complex heterocyclic systems. For instance, they can be used to construct fused ring systems like imidazopyridines, which are known to have diverse biological activities.

Potential_Applications Target_Compound 2-Butoxy-5-methylpyridin-3-amine Medicinal_Chemistry Medicinal Chemistry Scaffold Target_Compound->Medicinal_Chemistry Intermediate Intermediate for Complex Heterocycles Target_Compound->Intermediate Drug_Discovery Drug Discovery Programs Medicinal_Chemistry->Drug_Discovery Intermediate->Drug_Discovery

Caption: Potential roles of 2-Butoxy-5-methylpyridin-3-amine in research.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2-Butoxy-5-methylpyridin-3-amine, it is prudent to handle this compound with the same precautions as other aminopyridine derivatives. Many aminopyridines are classified as toxic if swallowed or in contact with skin, and can cause skin and eye irritation.[3][4][5]

General Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

Conclusion

2-Butoxy-5-methylpyridin-3-amine represents a potentially valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials appears feasible through standard organic chemistry transformations. The aminopyridine core, combined with its specific substitution pattern, offers opportunities for the development of novel compounds with tailored biological activities and pharmacokinetic profiles. Researchers working with this compound should exercise caution and adhere to strict safety protocols due to the potential hazards associated with this class of molecules. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

  • Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 23. [Link]

Sources

Foundational

2-Butoxy-5-methylpyridin-3-amine: Technical Procurement & Synthesis Dossier

This technical dossier provides a comprehensive analysis of 2-Butoxy-5-methylpyridin-3-amine (CAS 1529165-65-8), a specialized heterocyclic building block used in early-stage drug discovery. Executive Summary 2-Butoxy-5-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical dossier provides a comprehensive analysis of 2-Butoxy-5-methylpyridin-3-amine (CAS 1529165-65-8), a specialized heterocyclic building block used in early-stage drug discovery.

Executive Summary

2-Butoxy-5-methylpyridin-3-amine is a high-value pyridine derivative primarily utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., ALK, ROS1, or P2X3 antagonists) where the 2-alkoxy-3-amino motif serves as a critical hinge-binding or solvent-exposed moiety.

Due to its specific substitution pattern, this compound is not a bulk commodity. It is classified as a Tier 3 Research Reagent —available from specialized catalogs but often requiring lead times for synthesis on demand. This guide outlines its procurement landscape, synthetic accessibility, and quality control protocols to ensure data integrity in downstream applications.

Chemical Profile & Identity
Property Specification
IUPAC Name 2-Butoxy-5-methylpyridin-3-amine
CAS Number 1529165-65-8
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Appearance Pale yellow to brown oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
pKa (Calc.) ~6.5 (Pyridine N), ~3.0 (Aniline N - conjugated)
LogP (Calc.) ~2.3 (Moderate lipophilicity)
Market Availability & Sourcing Strategy

Unlike common reagents (e.g., 2-aminopyridine), this specific isomer is scarce. Procurement strategies must account for synthesis lead times.

Supply Chain Status
  • Primary Availability: Low / Intermittent .

  • Key Suppliers: Specialized heterocyclic vendors such as AK Scientific (AKSci) , Enamine , and WuXi AppTec (custom synthesis division).

  • Typical Pack Sizes: 250 mg, 1 g, 5 g.

  • Lead Time:

    • In-Stock: 1–2 weeks (Rare).

    • Backorder/Synthesis: 4–8 weeks.

  • Price Indication: High (

    
    
    
    
    
    150–$300 per gram** for small research quantities due to the multi-step synthesis required.
Procurement Decision Matrix

The following logic flow helps determine whether to buy or synthesize the compound based on project timelines and budget.

ProcurementLogic Start Need 2-Butoxy-5-methylpyridin-3-amine CheckStock Check Specialized Vendors (AKSci, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Buy BUY (1-2 Weeks) InStock->Buy Yes CheckQty Quantity Needed? InStock->CheckQty No SmallQty < 5 grams CheckQty->SmallQty LargeQty > 10 grams CheckQty->LargeQty CustomSynth Outsource Custom Synthesis (4-8 Weeks) SmallQty->CustomSynth Budget Available InHouse In-House Synthesis (See Protocol Below) SmallQty->InHouse Urgent / Low Budget LargeQty->CustomSynth No Internal Capacity LargeQty->InHouse Cost Efficiency

Figure 1: Strategic decision tree for sourcing rare heterocyclic building blocks.

Technical Synthesis (The "Make" Option)

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house. The most reliable route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .

Synthetic Pathway
  • Precursor: 2-Bromo-5-methyl-3-nitropyridine (CAS 22280-56-4 or isomer). Note: Ensure correct regiochemistry (Methyl at 5, Nitro at 3).

  • Step 1 (Etherification): Displacement of the bromine with n-butanol using a base (NaH or KOtBu).

  • Step 2 (Reduction): Hydrogenation of the nitro group to the amine.

SynthesisRoute SM 2-Bromo-5-methyl- 3-nitropyridine Intermed 2-Butoxy-5-methyl- 3-nitropyridine SM->Intermed S_NAr Reagent1 n-Butanol / NaH THF, 0°C to RT Product 2-Butoxy-5-methyl- pyridin-3-amine Intermed->Product Reduction Reagent2 H2 / Pd-C MeOH or EtOAc

Figure 2: Two-step synthetic route from commercially available precursors.

Detailed Protocol (Bench Scale)
  • SₙAr Reaction:

    • Suspend NaH (1.2 eq) in dry THF at 0°C.

    • Add n-butanol (1.1 eq) dropwise; stir for 30 min to form the alkoxide.

    • Add 2-Bromo-5-methyl-3-nitropyridine (1.0 eq) in THF.

    • Stir at RT (or heat to 60°C if sluggish) until TLC shows consumption of starting material.

    • Workup: Quench with water, extract with EtOAc.

  • Nitro Reduction:

    • Dissolve the intermediate nitro ether in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 4–12 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1]

    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove aniline by-products.

Quality Control & Validation

Upon receipt or synthesis, the identity and purity must be validated. Pyridine amines are prone to oxidation (browning) and should be stored under inert gas at -20°C.

Analytical Criteria
Method Expected Signal / Criteria
¹H NMR (400 MHz, DMSO-d₆) Aromatic: Two singlets (or doublets, J~2Hz) at ~7.2–7.6 ppm (H-4, H-6).Amine: Broad singlet at ~4.5–5.0 ppm (exchanges with D₂O).Butoxy: Triplet (~4.2 ppm, O-CH₂), Multiplets (1.4–1.7 ppm), Triplet (~0.9 ppm, CH₃).Methyl: Singlet at ~2.2 ppm (Ar-CH₃).
LC-MS (ESI+) [M+H]⁺ = 181.1 . Look for dimer formation [2M+H]⁺ = 361.2.
HPLC Purity >95% (Area %) at 254 nm.
Self-Validating QC Workflow
  • Visual Inspection: If the solid is dark brown/black, it may be oxidized. Perform a test recrystallization or filtration through a silica plug.

  • Solubility Check: Should dissolve clearly in DMSO. Turbidity suggests inorganic salts (from synthesis workup).

  • Acid-Base Verification: The compound is basic. It should dissolve in 1M HCl (protonation of pyridine/amine) and precipitate upon neutralization with NaOH.

Handling & Safety
  • Hazards: Like most aminopyridines, treat as Toxic if swallowed and a Skin/Eye Irritant .[2]

  • Storage: Hygroscopic and light-sensitive. Store in amber vials at -20°C under Nitrogen/Argon.

  • Stability: Solutions in DMSO are stable for ~24 hours at RT. Avoid prolonged storage in solution.

References
  • PubChem. Compound Summary: 3-Amino-5-methylpyridine (Structural Analogue). Retrieved from [Link]

  • Google Patents.Synthesis of Pyridin-3-amine Derivatives via SnAr. (General Methodology).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 2-Butoxy-5-methylpyridin-3-amine via Nitro Group Reduction

Abstract The transformation of 2-butoxy-5-methyl-3-nitropyridine to its corresponding amine is a critical step in the synthesis of various high-value pharmaceutical intermediates. The resulting compound, 2-butoxy-5-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transformation of 2-butoxy-5-methyl-3-nitropyridine to its corresponding amine is a critical step in the synthesis of various high-value pharmaceutical intermediates. The resulting compound, 2-butoxy-5-methylpyridin-3-amine, serves as a key building block in medicinal chemistry and drug development. This guide provides an in-depth analysis of the common methodologies for this reduction, focusing on the underlying chemical principles, comparative advantages, and detailed, field-proven protocols. We will explore catalytic hydrogenation and metal-acid reduction systems, offering researchers the necessary insights to select and execute the optimal procedure for their specific laboratory or scale-up requirements.

Strategic Overview: The Importance of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis. The electron-withdrawing nitro group is converted into a versatile, electron-donating amino group, which can be further functionalized. In the context of 2-butoxy-5-methyl-3-nitropyridine, this conversion unlocks a crucial synthon for constructing more complex molecular architectures.

The primary challenge in this process lies in achieving high efficiency and selectivity while managing the reaction's inherent safety risks. Most nitro group reductions are highly exothermic, necessitating careful thermal management to prevent runaway reactions, particularly during scale-up.[1] The choice of reducing agent is paramount and is dictated by factors such as the presence of other reducible functional groups, cost, scalability, and environmental impact of byproducts.

Two principal strategies dominate this field:

  • Catalytic Hydrogenation: A clean and atom-economical method utilizing hydrogen gas and a metal catalyst.

  • Stoichiometric Metal Reductions: Classic methods employing metals like iron, tin, or zinc in an acidic medium.

cluster_start Starting Material cluster_product Product cluster_methods Start 2-Butoxy-5-methyl-3-nitropyridine Method1 Catalytic Hydrogenation (e.g., H₂, Pd/C) Start->Method1 Clean, High Pressure Method2 Metal/Acid Reduction (e.g., Fe/AcOH, SnCl₂/HCl) Start->Method2 Stoichiometric, Robust Product 2-Butoxy-5-methylpyridin-3-amine Method1->Product Method2->Product cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with Fe Powder & AcOH B Heat to 80°C (Activation) A->B D Add Substrate Dropwise B->D C Dissolve Substrate in AcOH C->D E Monitor by TLC/HPLC D->E F Cool & Dilute with EtOAc E->F G Filter through Celite F->G H Neutralize with NaHCO₃ G->H I Extract with EtOAc H->I J Dry & Concentrate I->J K Purify (Optional) J->K cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up A Charge Vessel with Substrate & Solvent B Add Wet Pd/C Catalyst A->B C Seal & Purge with N₂ B->C D Pressurize with H₂ C->D E Stir/Shake until H₂ Uptake Ceases D->E F Vent H₂ & Purge with N₂ E->F G Filter Catalyst through Celite F->G H Concentrate Filtrate G->H I High-Purity Product H->I

Sources

Application

Buchwald-Hartwig coupling with 2-Butoxy-5-methylpyridin-3-amine

Executive Summary & Substrate Analysis The Molecule: 2-Butoxy-5-methylpyridin-3-amine CAS: 1044956-78-4 (Representative analog) Class: Electron-rich, sterically congested heteroaryl primary amine. This application note d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Molecule: 2-Butoxy-5-methylpyridin-3-amine CAS: 1044956-78-4 (Representative analog) Class: Electron-rich, sterically congested heteroaryl primary amine.

This application note details the optimized protocol for coupling 2-Butoxy-5-methylpyridin-3-amine with aryl halides. This specific substrate presents a "perfect storm" of challenges for palladium catalysis:

  • Steric Congestion: The primary amine (

    
    ) at C3 is ortho to a bulky butoxy group at C2. This hinders the approach of the amine to the palladium center during the transmetallation step.
    
  • Catalyst Poisoning: The pyridine nitrogen (N1) is electron-rich and unhindered enough to competitively bind to the palladium center (

    
    -coordination), potentially arresting the catalytic cycle by forming stable, inactive complexes (Pd-dead end).
    
  • Electronic Mismatch: While the amino group is electron-rich (good nucleophile), the pyridine ring is electron-deficient relative to benzene, often requiring stronger bases or specialized ligands to facilitate the C-N bond formation.

The Solution: We utilize Fourth-Generation (G4) Palladacycle Precatalysts incorporating bulky dialkylbiaryl phosphine ligands (BrettPhos and RuPhos ). These systems ensure rapid activation at mild temperatures and prevent the formation of inactive Pd-dimers.

Mechanistic Insight & Catalyst Selection

To achieve high turnover numbers (TON), the catalyst system must suppress the non-productive binding of the pyridine nitrogen while accommodating the steric bulk of the 2-butoxy group.

Ligand Selection Strategy
  • BrettPhos: The gold standard for primary amines. Its large steric bulk promotes the reductive elimination step, which is often the rate-determining step for electron-rich amines.

  • RuPhos: Exceptionally effective for sterically hindered amines. The dicyclohexylphosphino group provides the necessary electron density to the metal, while the isopropoxy group on the biaryl backbone stabilizes the Pd(0) species.

Base Selection Strategy
  • LHMDS (Lithium Hexamethyldisilazide): For this specific substrate, we recommend LHMDS over NaOtBu.

    • Reasoning: LHMDS is a soluble, non-nucleophilic base. It prevents the competitive substitution of the aryl halide by alkoxides (ether formation) and, crucially, the lithium cation can coordinate to the pyridine nitrogen or the alkoxy oxygen, potentially disrupting favorable chelation that would otherwise poison the catalyst.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with a focus on the critical "Amine Binding" step where this substrate faces the most resistance.

BuchwaldMechanism Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind + 2-Butoxy-3-aminopyridine Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Competitive Binding Deprot Deprotonation (Base: LHMDS) AmineBind->Deprot - HX RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim [L-Pd(II)-Ar-N(H)R] RedElim->Pd0 Product Release Poison->OxAdd Reversible (Slow)

Figure 1: Catalytic cycle highlighting the steric bottleneck at amine binding and the risk of pyridine N-coordination.

Experimental Protocol

Equipment & Materials
  • Reaction Vessel: 8 mL or 40 mL vial with a PTFE-lined septum cap (screw-top).

  • Inert Atmosphere: Nitrogen or Argon (Glovebox preferred; Schlenk line acceptable).

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich/MilliporeSigma) or RuPhos Pd G4 .

  • Base: LHMDS (1.0 M in THF).[1]

Step-by-Step Procedure (1.0 mmol Scale)
  • Preparation (In Glovebox or under Ar flow):

    • Weigh 2-Butoxy-5-methylpyridin-3-amine (1.2 equiv, 216 mg) and the Aryl Halide (1.0 equiv) into the reaction vial.

    • Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).

      • Note: If the aryl halide is deactivated (electron-rich), increase loading to 4 mol%.

    • Add a magnetic stir bar.

  • Solvent & Base Addition:

    • Seal the vial.[1]

    • Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide, ~5 mL).

    • Dropwise add LHMDS (1.0 M in THF, 2.4 equiv, 2.4 mL).

      • Critical: The solution may turn dark orange/brown; this is normal for Pd-amido complexes.

  • Reaction:

    • Heat the block/oil bath to 80 °C .

    • Stir vigorously (800+ rpm) for 4–16 hours .

    • Monitoring: Check via LC-MS after 2 hours. Look for the consumption of the aryl halide.[2]

  • Work-up:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc (10 mL) and quench with sat. aq.

      
       (10 mL).
      
    • Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography.

    • Tip: Aminopyridines can streak on silica. Add 1% Triethylamine (Et3N) to your eluent (e.g., Hexanes/EtOAc + 1% Et3N).

Optimization & Data Analysis

If the standard protocol yields <50%, perform the following screen. The steric bulk of the ortho-butoxy group dictates the ligand choice.

Table 1: Optimization Screen for 2-Butoxy-5-methylpyridin-3-amine

EntryCatalyst (Precatalyst)BaseSolventTemp (°C)Expected Outcome
1 BrettPhos Pd G4 LHMDS Dioxane 80 High Yield (Recommended)
2RuPhos Pd G4LHMDSDioxane80Good Yield (Alternative for very hindered halides)
3XantPhos Pd G4Cs2CO3Dioxane100Low Yield (Ligand bite angle too rigid for this amine)
4Pd2(dba)3 + BINAPNaOtBuToluene100Poor Yield (Slow activation, potential poisoning)
Decision Tree for Troubleshooting

OptimizationTree Start Start: BrettPhos Pd G4 LHMDS, 80°C Check Check LC-MS (2 Hours) Start->Check Success >80% Conv. Proceed to Workup Check->Success Yes Stalled <20% Conv. (SM Remaining) Check->Stalled No Dehal Protodehalogenation (Ar-H formed) Check->Dehal Side Product Sol1 Switch to RuPhos Pd G4 (Better for sterics) Stalled->Sol1 Sol2 Lower Temp to 60°C Switch Base to NaOtBu Dehal->Sol2

Figure 2: Workflow for optimizing reaction conditions based on LC-MS feedback.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos.

Sources

Method

Amide coupling protocols for 2-Butoxy-5-methylpyridin-3-amine

Application Note: High-Efficiency Amide Coupling Protocols for 2-Butoxy-5-methylpyridin-3-amine Part 1: Executive Summary & Substrate Analysis The Challenge Synthesizing amides using 2-Butoxy-5-methylpyridin-3-amine pres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Protocols for 2-Butoxy-5-methylpyridin-3-amine

Part 1: Executive Summary & Substrate Analysis

The Challenge Synthesizing amides using 2-Butoxy-5-methylpyridin-3-amine presents a dual challenge of electronic deactivation and steric hindrance .[1] Unlike simple anilines, this substrate possesses a pyridine nitrogen that withdraws electron density from the exocyclic amine, lowering its nucleophilicity.[1] Furthermore, the bulky 2-butoxy group located ortho to the amine creates a significant steric barrier, impeding the approach of activated electrophiles.

The Solution Strategy Standard coupling reagents (EDC/HOBt) often result in stalled reactions or extensive byproduct formation with this scaffold. This guide details three tiered protocols designed to overcome these specific energy barriers:

  • HATU/HOAt: The "Gold Standard" for discovery-scale synthesis, utilizing the HOAt moiety for anchimeric assistance.

  • T3P (Propylphosphonic Anhydride): The "Process-Ready" solution, offering superior safety, easy workup, and low epimerization risk.[1][2]

  • Ghosez’s Reagent: The "Brute Force" method for unreactive carboxylic acid partners.

Part 2: Substrate Properties & Retrosynthetic Logic

FeatureChemical EffectImpact on Protocol
Pyridine Ring Electron-deficient aromatic system.[1]Low Nucleophilicity: Requires highly activated esters (OAt) or anhydrides.
3-Amino Group Primary nucleophile.[1]Slow Kinetics: Reaction often requires heat (40–60°C) to reach completion.
2-Butoxy Group Ortho-substituent (Steric Bulk).[1]Steric Clash: Blocks standard tetrahedral intermediates. Demands smaller electrophiles (Acid Chlorides) or specific conformations (T3P).
Ring Nitrogen Lewis Base.Catalyst Poisoning: Can sequester metal catalysts or interfere with proton transfers.

Part 3: Decision Matrix (Visual)

CouplingDecision Start Start: Coupling 2-Butoxy-5-methylpyridin-3-amine Scale What is the Reaction Scale? Start->Scale AcidType Is the Acid Chiral/Epimerizable? Scale->AcidType < 100 mg (Discovery) T3P Method B: T3P (50% in EtOAc) (Clean Profile, Easy Workup) Scale->T3P > 100 mg (Process/Scale-up) AcidType->T3P Yes (Risk of Racemization) HATU Method A: HATU/DIPEA (High Yield, Difficult Workup) AcidType->HATU No / Stable Check Did Method A/B Fail? T3P->Check HATU->Check Ghosez Method C: Ghosez's Reagent (Acid Chloride Formation) Check->Ghosez Yes (Low Conversion)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate sensitivity.

Part 4: Detailed Experimental Protocols

Method A: The Discovery Standard (HATU)

Best for: Small scale (<100mg), non-chiral acids, rapid throughput.[1]

Mechanistic Insight: HATU generates an -OAt active ester . The nitrogen atom in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), effectively coordinating the incoming amine and accelerating the rate-limiting step, which is crucial for the electron-poor aminopyridine.

Protocol:

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M), add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine, 3.0 equiv).

  • Pre-stir: Stir at Room Temperature (RT) for 5–10 minutes. Critical: This ensures complete formation of the activated ester before the hindered amine is introduced.

  • Addition: Add 2-Butoxy-5-methylpyridin-3-amine (1.1 equiv).

  • Reaction: Stir at 50°C for 4–16 hours. (Note: RT is often insufficient for this hindered substrate).

  • Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃, 1x with Water, 1x with Brine.[1] Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography is usually required to remove the tetramethylurea byproduct.

Method B: The Scalable Solution (T3P)

Best for: Scale-up (>100mg), chiral acids, ease of purification.[1]

Mechanistic Insight: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid as a mixed anhydride. It is unique because it exhibits low epimerization and its byproducts are water-soluble.[1] It performs exceptionally well with weak nucleophiles like aminopyridines when used in non-polar solvents or with pyridine as a co-solvent.

Protocol:

  • Charge: In a reactor/flask, combine the Carboxylic Acid (1.0 equiv) and 2-Butoxy-5-methylpyridin-3-amine (1.1 equiv) in EtOAc or 2-MeTHF (3–5 volumes).

  • Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).[1] Expert Tip: Pyridine often gives higher conversion rates for aminopyridines than DIPEA in T3P couplings.

  • Reagent: Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise.

  • Reaction: Heat to 60°C for 12–24 hours.

  • Workup: Cool to RT. Add water (3 volumes). Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then NaHCO₃.[1]

  • Isolation: Concentrate. Product often crystallizes or requires minimal filtration.

T3P Workflow Diagram:

T3P_Workflow Step1 1. Dissolve Substrates (EtOAc/MeTHF) Step2 2. Add Base (Pyridine/NMM) Step1->Step2 Step3 3. Add T3P (Dropwise) Step2->Step3 Step4 4. Heat (60°C) 12-24h Step3->Step4 Step5 5. Aqueous Wash (Water -> HCl -> NaHCO3) Step4->Step5 Final Isolated Amide Step5->Final

Figure 2: Step-by-step workflow for T3P-mediated coupling, highlighting the simplified workup.

Method C: The "Brute Force" (Ghosez's Reagent)

Best for: Extremely unreactive acids or when Methods A/B fail.

Mechanistic Insight: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions, avoiding the harsh acidity of thionyl chloride. The resulting acid chloride is the smallest, most reactive electrophile possible, minimizing steric clash with the 2-butoxy group.

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.2 equiv). Stir at RT for 1–2 hours until gas evolution ceases.

  • Coupling: In a separate vessel, dissolve 2-Butoxy-5-methylpyridin-3-amine (1.0 equiv) and Pyridine (2.0 equiv) in dry DCM.

  • Combination: Add the acid chloride solution (from step 1) dropwise to the amine solution at 0°C.

  • Completion: Allow to warm to RT and stir for 2 hours.

Part 5: Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance prevents attack.[1]Switch to Method C (Acid Chloride). The smaller electrophile bypasses the 2-butoxy steric wall.
Starting Material Remains Pyridine nitrogen poisoning.Increase reaction temperature to 60–80°C (if using T3P/Toluene). Ensure base (DIPEA/Pyridine) is fresh.
Epimerization Observed Over-activation (Azlactone formation).Switch to Method B (T3P) at lower temperature (0°C -> RT). Avoid HATU.
Guanidinylation Byproduct HATU reacting with amine directly.Ensure Pre-activation (Step 2 in Method A) is complete before adding the amine. Reduce excess HATU.

Part 6: References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development. [Link]

    • Context: Authoritative review on T3P and its advantages in process chemistry for hindered substrates.

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

    • Context: Detailed mechanistic comparison of HATU vs. other uronium reagents.

  • Ghosez, L., et al. (1979).[1] Synthesis and reactions of 1-chloro-N,N,2-trimethylpropenylamine. Organic Syntheses.[5][6][7] [Link][1]

    • Context: Primary source for the preparation and use of Ghosez's reagent for neutral acid chloride generation.

  • Petersen, M., et al. (2019).[1] Amide Coupling of Sterically Hindered Amines.[4][8][9] Journal of Organic Chemistry.[10] [Link][1]

    • Context: Specific discussions on overcoming steric barriers in aniline/aminopyridine couplings.

Sources

Application

Heterocyclic amine synthesis using sodium butoxide

Application Note: High-Efficiency Heterocyclic Amine Synthesis via Sodium tert-Butoxide Mediated Buchwald-Hartwig Coupling Executive Summary The synthesis of heterocyclic amines is a cornerstone of modern pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heterocyclic Amine Synthesis via Sodium tert-Butoxide Mediated Buchwald-Hartwig Coupling

Executive Summary

The synthesis of heterocyclic amines is a cornerstone of modern pharmaceutical chemistry, with nitrogen-containing heterocycles present in nearly 60% of FDA-approved drugs. While traditional nucleophilic aromatic substitution (


) is limited to electron-deficient substrates, the Buchwald-Hartwig amination  allows for the coupling of aryl halides with amines across a broad electronic spectrum.[1]

This Application Note details the critical role of Sodium tert-Butoxide (NaOtBu) as the base of choice for rapid, high-yield C-N bond formation. Unlike weaker carbonate bases, NaOtBu facilitates the rapid deprotonation of the Palladium-amine complex, significantly accelerating reaction rates. This guide provides mechanistic insights, two validated protocols (Intermolecular and Intramolecular), and a decision framework for base selection.

Mechanistic Insight: The Role of NaOtBu

The efficacy of NaOtBu stems from its dual nature: it is a strong base (


 of conjugate acid 

17 in DMSO) yet non-nucleophilic due to steric bulk. In the Palladium catalytic cycle, its primary function is the deprotonation of the Pd(II)-amine intermediate to form the active Pd(II)-amido species, which undergoes reductive elimination to release the product.
Critical Pathway Analysis
  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.[2]

  • Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) center.

  • Deprotonation (The NaOtBu Step): NaOtBu deprotonates the coordinated amine. Crucially, this step is often rate-determining in systems using weaker bases.

  • Reductive Elimination: The C-N bond is formed, regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X enters) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (HNRR' enters) PdII_Ar->AmineCoord PdII_Amine L-Pd(II)(Ar)(X)(HNRR') AmineCoord->PdII_Amine Deprotonation DEPROTONATION (NaOtBu removes HX) PdII_Amine->Deprotonation Critical Step PdII_Amido L-Pd(II)(Ar)(NRR') Deprotonation->PdII_Amido RedElim Reductive Elimination (Product Ar-NRR' leaves) PdII_Amido->RedElim RedElim->Pd0 Regeneration

Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the critical deprotonation step mediated by NaOtBu.

Base Selection: NaOtBu vs. Carbonates[3][4]

While NaOtBu is superior for speed, it is not universally applicable. Use the following data to determine if NaOtBu is suitable for your specific substrate.

Table 1: Comparative Analysis of Bases in C-N Coupling

ParameterSodium tert-Butoxide (NaOtBu)Cesium Carbonate (

)
Reaction Rate Very Fast (often < 3 hours)Slow (often 12-24 hours)
Solubility Good in Toluene, THFPoor (Heterogeneous slurry)
pKa (Conjugate) ~17 (Strong Base)~10.3 (Moderate Base)
Functional Group Tolerance Low: Incompatible with esters, aldehydes, nitro groups.High: Tolerates esters, nitriles, nitro groups.
Moisture Sensitivity High: Hygroscopic; requires inert handling.Moderate: Can often be weighed in air.
Best Use Case Unactivated aryl chlorides, electron-rich amines.Base-sensitive substrates (e.g., esters).

Validated Experimental Protocols

Protocol A: Intermolecular Coupling (Synthesis of N-Heteroaryl Piperazines)

Target: Functionalization of a chloropyridine with N-Boc-piperazine. This represents a common motif in kinase inhibitors.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • 
     (1.0 mol%)
    
  • XPhos (2.0 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Note: NaOtBu is hygroscopic. If the solid appears "clumpy" or yellowed, sublimation or purchasing a fresh bottle is required.

  • Solids Addition: Inside a glovebox (preferred) or under rapid inert gas flow, add

    
    , XPhos, and NaOtBu.
    
    • Why solids first? Adding the base last to a solution can sometimes lead to immediate catalyst deactivation if the solvent isn't perfectly dry.

  • Substrate Addition: Add the 2-Chloropyridine and 1-Boc-piperazine.

  • Solvent & Degassing: Add anhydrous Toluene via syringe. Seal the vessel. Purge with inert gas for 5 minutes (sparging) if not working in a glovebox.

  • Reaction: Heat the mixture to 100°C in an oil bath.

    • Visual Check: The solution should turn from dark purple/red (characteristic of Pd-dba) to a golden/brown color as the active catalytic species forms.

  • Monitoring: Monitor by TLC or LC-MS at 1 hour. NaOtBu reactions are typically fast.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Intramolecular Cyclization (Synthesis of Indolines)

Target: Ring closure of 2-(2-bromophenyl)ethylamine derivatives to form indoline scaffolds.

Reagents:

  • N-Benzyl-2-(2-bromophenyl)ethylamine (1.0 equiv)

  • 
     (2.0 mol%)
    
  • BINAP (2.2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a separate small vial, mix

    
     and BINAP in a small amount of Toluene and stir for 10 minutes at room temperature.
    
    • Why? This ensures the formation of the active

      
       species before exposing the metal to the strong base, preventing formation of inactive Palladium black.
      
  • Main Vessel: Add NaOtBu and the amine substrate to the main reaction vessel under Argon.

  • Combination: Transfer the pre-formed catalyst solution to the main vessel via cannula or syringe.

  • Heating: Heat to 80°C .

    • Note: Intramolecular reactions benefit from slightly lower concentrations (0.1 M vs 0.2 M) to favor cyclization over intermolecular dimerization.

  • Quench: Once conversion is complete (LC-MS), quench with saturated

    
     solution (to neutralize the highly basic alkoxide residues) before extraction.
    

Troubleshooting & Optimization

If yields are low, consult the following decision logic:

Troubleshooting Problem Low Yield / No Reaction Check1 Is SM consumed? Problem->Check1 Check2 Is Product Dehalogenated (Ar-H formed)? Check1->Check2 Yes Sol3 Oxidative Addition Failure. Switch to Pd-G3 Precatalyst or Iodide substrate. Check1->Sol3 No (SM remains) Sol1 Catalyst Poisoning. Purify Amine/Re-sublime NaOtBu. Check2->Sol1 No (Complex mixture) Sol2 Beta-Hydride Elimination. Switch to Ligand without beta-H (e.g., dppf) or lower Temp. Check2->Sol2 Yes (Ar-H found)

Figure 2: Troubleshooting workflow for failed NaOtBu couplings.

Common Issue: Hydrodehalogenation If the aryl halide is reduced to the arene (Ar-X


 Ar-H) rather than coupled, the amine is likely undergoing 

-hydride elimination after coordination.[3]
  • Solution: Use a bulkier ligand (e.g., BrettPhos) to enforce reductive elimination or switch to a weaker base like

    
     to slow the deprotonation step relative to the coupling.
    

Safety & Handling (HSE)

  • Flammability: NaOtBu is a flammable solid.[4][5] Keep away from open flames.

  • Corrosivity: Causes severe skin burns and eye damage.[4][6] It reacts exothermically with moisture to form NaOH and tert-butanol.

  • Disposal: Quench excess base with isopropanol or ethanol before adding water. Adding water directly to dry NaOtBu can cause violent splattering.

References

  • Original Methodology: Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[7] Chem. Int. Ed.1995 , 34, 1348. Link

  • Mechanistic Study: Shekhar, S.; Ryberg, P.; Hartwig, J. F. "Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes." J. Am. Chem. Soc.2011 , 133, 19087. Link

  • Ligand Selection Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

  • Intramolecular Applications: Inamoto, K. et al. "Synthesis of indoles via intramolecular palladium-catalyzed amination." Org. Lett.2007 , 9, 2931. Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) - Sodium tert-butoxide. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Butoxypyridine Synthesis &amp; Stability

Executive Summary The instability of 2-alkoxypyridines, specifically 2-butoxypyridine , is a common failure point in medicinal chemistry workflows. The core issue is the thermodynamic drive of the pyridine ring to revert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The instability of 2-alkoxypyridines, specifically 2-butoxypyridine , is a common failure point in medicinal chemistry workflows. The core issue is the thermodynamic drive of the pyridine ring to revert to its 2-pyridone (lactam) tautomer under acidic or thermal stress.

This guide provides a self-validating protocol to:

  • Select the correct synthesis route to avoid N-alkylation byproducts.

  • Prevent O-dealkylation during workup and purification.

  • Troubleshoot common experimental failures.

Module 1: The Synthesis Strategy (Preventing "False" Dealkylation)

Many researchers believe their product "decomposed" during synthesis, when in reality, they produced the N-alkylated isomer (N-butyl-2-pyridone) from the start. 2-Pyridone is an ambident nucleophile .[1]

The Decision Matrix
  • Route A (Recommended): Nucleophilic Aromatic Substitution (

    
    ). This locks the regioselectivity because the nitrogen is part of the aromatic ring and cannot act as a nucleophile.
    
  • Route B (High Risk): Direct Alkylation of 2-Pyridone. This often yields mixtures of N-alkyl (major) and O-alkyl (minor) products unless specific "Silver Salt" conditions are used.[2]

Comparative Data: Synthesis Routes
FeatureRoute A:

(Recommended)
Route B: Direct Alkylation
Starting Material 2-Chloropyridine (or 2-Fluoropyridine)2-Pyridone
Reagent n-Butanol / NaH (or KOtBu)n-Butyl Bromide / Base
Primary Product 2-Butoxypyridine (>98% O-selective) Mixture (N-alkyl favored)
Mechanism Addition-Elimination

(Ambident attack)
Risk Factor Low (if moisture excluded)High (Separation difficult)
Validated Protocol: Route

Reagents: 2-Chloropyridine (1.0 equiv), n-Butanol (1.2 equiv), NaH (60% in oil, 1.3 equiv), DMF (anhydrous).

  • Deprotonation: Suspend NaH in DMF at 0°C. Add n-Butanol dropwise. Stir 30 min until

    
     evolution ceases.
    
  • Addition: Add 2-Chloropyridine.

  • Reaction: Heat to 80°C for 4-6 hours. Note: 2-Fluoropyridine reacts faster (RT to 50°C) but is more expensive.

  • Validation: Monitor TLC. The product (ether) is usually less polar than the starting chloride.

Module 2: Preventing O-Dealkylation (The Acid Trap)

The ether linkage at the 2-position of pyridine is acid-labile . Unlike a standard phenyl ether, the pyridine nitrogen can be protonated. This protonation activates the C2-position for nucleophilic attack by water or halides, cleaving the butyl group and generating 2-pyridone.

Mechanism of Failure

The following diagram illustrates the "Death by Acid" pathway. If you wash your crude reaction with 1M HCl to remove pyridine starting material, you will destroy your product.

AcidHydrolysis Figure 1: Mechanism of Acid-Mediated O-Dealkylation Substrate 2-Butoxypyridine Intermediate Protonated Intermediate (Activated C2) Substrate->Intermediate N-Protonation Acid H+ (Acidic Workup) Acid->Intermediate Product 2-Pyridone (Solid/Precipitate) Intermediate->Product Nucleophilic Attack at C2 Byproduct Butanol / BuCl Intermediate->Byproduct Water H2O / Cl- Water->Product

Critical Handling Rules
  • NO Acid Washes: Never use HCl,

    
    , or even citric acid during extraction.
    
  • Quench: Use Saturated

    
     (mildly acidic but usually safe if rapid) or Water.
    
  • Solvent Acidity: Avoid Chloroform (

    
    ) for storage, as it naturally forms HCl over time. Use DCM stabilized with amylene or pass 
    
    
    
    through basic alumina.
  • Silica Gel: Standard silica is slightly acidic (

    
    ). For sensitive derivatives, add 1% Triethylamine (
    
    
    
    ) to your eluent or use neutral alumina .

Module 3: Purification & Storage

Distillation Warning

2-Butoxypyridine can be distilled, but thermal rearrangement (Chapman-like rearrangement) to N-butyl-2-pyridone can occur at high temperatures (>150°C), especially if trace acid catalysts are present.

Safe Distillation Protocol:

  • Pre-treat: Stir the crude oil with powdered

    
     for 30 mins to neutralize trace acids. Filter.
    
  • Vacuum: Use high vacuum (<1 mbar) to keep the boiling point below 100°C.

  • Receiving Flask: Pre-charge the receiving flask with a few pellets of KOH to ensure the distillate remains basic during storage.

Troubleshooting & FAQs

Q1: I washed my reaction with 1M HCl to remove unreacted 2-chloropyridine, and my product disappeared. Where did it go?

A: It is likely in the aqueous layer as the protonated 2-pyridone (water-soluble) or precipitated as the solid lactam.

  • Correction: Do not use acid to remove starting material. If 2-chloropyridine remains, remove it via vacuum distillation (it is more volatile than the product) or chromatography.

Q2: My NMR shows a mixture of product and a new set of peaks (triplet at 4.0 ppm vs 4.3 ppm).

A: You likely have the N-alkylated isomer .

  • Diagnostic:

    • O-CH2 (Ether):

      
       4.3 - 4.4 ppm (Deshielded by Oxygen).
      
    • N-CH2 (Lactam):

      
       3.9 - 4.0 ppm (Shielded relative to O-CH2).
      
  • Fix: Switch to the

    
     route (Chloropyridine + Butoxide). If you are already using this route, ensure your NaH is fresh and the reaction is strictly anhydrous; water can hydrolyze the chloride to pyridone, which then N-alkylates.
    
Q3: Can I use to deprotect a methoxy group elsewhere on the molecule?

A: NO.


 is a Lewis acid that will complex with the pyridine nitrogen and cleave the 2-butoxy group immediately.
  • Alternative: If you need orthogonal protecting groups, consider using a benzyl ether (cleavable by

    
    ) elsewhere, or design the synthesis to install the sensitive 2-butoxy group last .
    
Q4: The product turns yellow/orange upon storage.

A: This indicates oxidation or slow hydrolysis.

  • Fix: Store under Argon at 4°C. Add a stabilizer like activated 4Å molecular sieves to the vial to scavenge moisture.

References

  • Selectivity of Alkylation (O vs N)

    • Sato, T., et al. "CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone."[2][3][4] Synlett, 1995(8), 845-846.[3]

  • Mechanism of Acid Hydrolysis

    • Brycki, B., et al. "Kinetics and mechanism of acid hydrolysis of 2-carboethoxypyridine N-oxides."[5] Journal of Physical Organic Chemistry, 1990.[5]

  • SNAr Synthesis Protocols

    • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
  • General Reactivity of Pyridines: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. "Nucleophilic substitution on pyridine." (Standard Textbook Reference regarding 2-chloropyridine reactivity vs pyridone).

Sources

Optimization

Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of 2-Chloro-5-methyl-3-nitropyridine

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 2-chloro-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 2-chloro-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide

Issue 1: Poor or Incorrect Regioselectivity

Q: My SNAr reaction with 2-chloro-5-methyl-3-nitropyridine is yielding a mixture of isomers, or the undesired regioisomer is the major product. What factors govern the regioselectivity, and how can I control it?

A: This is a common challenge stemming from the nuanced electronic and steric environment of the pyridine ring. In 2-chloro-5-methyl-3-nitropyridine, the chlorine at the C2 position is the primary site for nucleophilic attack. This preference is dictated by the combined electron-withdrawing effects of the ring nitrogen and the nitro group at C3.

  • Electronic Factors: The pyridine nitrogen and the nitro group at C3 strongly activate the C2 and C6 positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance.[1][2][3] The nitro group, being ortho to the C2 position, provides powerful resonance stabilization for the intermediate formed upon nucleophilic attack at C2.

  • Steric Hindrance: While the C6 position is also electronically activated, the methyl group at C5 can introduce steric hindrance, potentially disfavoring attack at C6, especially with bulky nucleophiles.

Troubleshooting Steps:

  • Re-evaluate Your Nucleophile:

    • Bulky Nucleophiles: Large, sterically demanding nucleophiles may face difficulty approaching the C2 position, which is flanked by the nitro group. While less common, this could lead to trace amounts of substitution at the C6 position if a hydride shift or other rearrangement mechanisms are at play, though direct substitution at an unactivated position is highly unlikely.

    • "Soft" vs. "Hard" Nucleophiles: The Hard-Soft Acid-Base (HSAB) principle can be a useful guide. The C2 position, being highly electron-deficient, can be considered a "hard" electrophilic center. "Hard" nucleophiles (e.g., alkoxides, primary amines) will preferentially attack this site.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance selectivity. Kinetically controlled reactions, which are often favored at lower temperatures, are more likely to yield the product from attack at the most electronically activated site (C2).[4][5]

    • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity by solvating the transition state. Aprotic polar solvents like DMF or DMSO are generally effective for SNAr reactions. In some cases, less polar solvents might enhance selectivity by minimizing side reactions.

  • Consider the Possibility of Kinetic vs. Thermodynamic Control:

    • The product resulting from substitution at the C2 position is generally the thermodynamically and kinetically favored product.[4] However, if you are observing an unexpected isomer, it's worth investigating if your reaction conditions are allowing for an equilibrium to be established, which could favor a different, more stable product.

Issue 2: Low Reaction Yield or Incomplete Conversion

Q: I am observing low yields or a significant amount of unreacted starting material in my SNAr reaction. How can I improve the conversion?

A: Low yields in SNAr reactions with 2-chloro-5-methyl-3-nitropyridine can often be attributed to insufficient activation, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Assess Nucleophile Strength and Concentration:

    • Nucleophilicity: Ensure your nucleophile is sufficiently strong to attack the electron-deficient pyridine ring. If you are using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity.

    • Equivalents: Using a slight excess of the nucleophile (1.1-1.5 equivalents) can often drive the reaction to completion.

  • Reaction Temperature and Time:

    • Heating: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gentle heating (e.g., 50-80 °C).[6]

    • Monitoring: Use TLC or LC-MS to monitor the reaction progress. Reactions may require longer times than initially anticipated to go to completion.

  • Solvent Choice:

    • Aprotic Polar Solvents: Solvents like DMF, DMSO, and acetonitrile are excellent choices for SNAr reactions as they can effectively solvate the charged intermediate and starting materials.

    • Anhydrous Conditions: Ensure your solvent is dry, as water can react with strong bases and some nucleophiles, reducing their effectiveness.

  • Role of a Base:

    • If your nucleophile is an amine or thiol, the reaction will generate HCl, which can protonate the starting amine and shut down the reaction. The inclusion of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often necessary to scavenge the acid produced.[6]

Issue 3: Formation of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: Side product formation can arise from reactions with the nitro or methyl groups, or from degradation of the starting material or product under the reaction conditions.

Troubleshooting Steps:

  • Protecting Groups: If your nucleophile has other reactive functional groups, consider protecting them before the SNAr reaction to prevent unwanted side reactions.

  • Reaction with the Nitro Group:

    • Strongly basic or reducing conditions can sometimes lead to reactions involving the nitro group. Ensure your reaction conditions are as mild as possible to achieve the desired transformation.

  • Reaction with the Methyl Group:

    • The methyl group is generally not reactive under typical SNAr conditions. However, under strongly basic conditions, deprotonation of the methyl group could potentially occur, leading to undesired downstream reactions.

  • Degradation:

    • Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and stop it once the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for nucleophilic aromatic substitution on the 2-chloro-5-methyl-3-nitropyridine ring?

A1: The primary site of nucleophilic attack is the C2 position, where the chlorine atom is located. This is due to the strong activation provided by the adjacent ring nitrogen and the ortho-nitro group, which stabilize the Meisenheimer intermediate.[1][2][3] The C4 and C6 positions are also electronically activated by the ring nitrogen, but the lack of a good leaving group at these positions and the presence of the activating nitro group at C3 make C2 the most reactive site.

Q2: Can I use microwave irradiation to accelerate the reaction?

A2: Yes, microwave-assisted synthesis can be a very effective technique for accelerating SNAr reactions. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles. However, optimization of the temperature and irradiation time is crucial to avoid decomposition.

Q3: How does the methyl group at the C5 position influence the reaction?

A3: The methyl group at C5 has a minor electronic effect on the reactivity of the C2 position. It is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its primary influence is steric, potentially hindering the approach of very large nucleophiles to the C6 position, further favoring substitution at C2.

Q4: What are some common nucleophiles used in reactions with 2-chloro-5-methyl-3-nitropyridine?

A4: A wide range of nucleophiles can be employed, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and heterocycles like morpholine and piperazine.

  • O-nucleophiles: Alkoxides and phenoxides.

  • S-nucleophiles: Thiolates.

Q5: Are there any specific safety precautions I should take when working with 2-chloro-5-methyl-3-nitropyridine?

A5: As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) before use. 2-Chloro-5-methyl-3-nitropyridine is a potentially hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols & Data

Table 1: Influence of Reaction Conditions on a Typical Amination Reaction
EntryNucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield of 2-amino-5-methyl-3-nitropyridine (%)
1Morpholine (1.2)K₂CO₃ (2.0)DMF806>95
2Aniline (1.1)Et₃N (1.5)AcetonitrileReflux1285
3Benzylamine (1.2)NoneEthanolRoom Temp24<10 (HCl formation inhibits reaction)
4Benzylamine (1.2)K₂CO₃ (2.0)Ethanol60892
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a solution of 2-chloro-5-methyl-3-nitropyridine (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add the amine nucleophile (1.1-1.2 eq.) and a base (e.g., K₂CO₃, Et₃N, 2.0 eq.).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. Otherwise, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products start 2-Chloro-5-methyl-3-nitropyridine + Nucleophile (Nu⁻) intermediate Resonance-Stabilized Intermediate (Negative charge delocalized onto N and NO₂) start->intermediate Nucleophilic Attack at C2 product 2-Substituted-5-methyl-3-nitropyridine + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻) & Aromaticity Restored

Caption: SNAr mechanism for 2-chloro-5-methyl-3-nitropyridine.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_regio Regioselectivity Issues cluster_yield Low Yield Issues cluster_side Side Product Issues start Experiment Start problem Poor Regioselectivity, Low Yield, or Side Products? start->problem regio1 Analyze Nucleophile Sterics problem->regio1 Regioselectivity yield1 Increase Nucleophile Equivalents problem->yield1 Low Yield side1 Use Milder Conditions problem->side1 Side Products regio2 Lower Reaction Temperature regio1->regio2 regio3 Optimize Solvent regio2->regio3 end Successful Reaction regio3->end yield2 Increase Temperature/Time yield1->yield2 yield3 Add a Base (if applicable) yield2->yield3 yield3->end side2 Consider Protecting Groups side1->side2 side3 Reduce Reaction Time side2->side3 side3->end

Caption: Troubleshooting workflow for substitution reactions.

References

  • Dalpozzo, R., & Nardi, M. (2018). Nitropyridines, Their Synthesis and Reactions. Molecules, 23(8), 2025. [Link]

  • Khan Academy. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. [Link]

  • Land of Learning. (2026). Pyridine Nucleophilic Reactions | Favourable Positions. [Link]

Sources

Troubleshooting

Technical Support Center: Post-Reduction Purification of Aminopyridines

A-Technical-Support-Center-for-the-Removal-of-Iron-Residues-Following-the-Nitro-Reduction-of-Pyridines Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Support-Center-for-the-Removal-of-Iron-Residues-Following-the-Nitro-Reduction-of-Pyridines

Welcome, researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and FAQs for the critical purification step of removing iron residues after the nitro reduction of pyridines. The Béchamp reduction, utilizing iron metal in acidic media, is a robust and often chemoselective method for converting nitro-pyridines to their corresponding amino-pyridines.[1][2][3] However, the workup can be challenging due to the formation of voluminous iron oxides and hydroxides.[4] This resource offers practical, field-tested solutions to overcome these purification hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the workup and purification process.

Question 1: My reaction mixture has turned into a thick, gelatinous sludge that is impossible to filter. What's happening and how can I fix it?

Answer:

This is the most common issue encountered during the workup of iron-mediated nitro reductions. The gelatinous precipitate is typically a mixture of ferric hydroxide (Fe(OH)₃) and ferrous hydroxide (Fe(OH)₂), formed when the acidic reaction mixture is neutralized.[5]

Causality: The acidic conditions (e.g., HCl or acetic acid) used in the reduction dissolve the iron powder to form Fe²⁺ and Fe³⁺ ions.[6] Upon basification during workup (e.g., with NaOH, Na₂CO₃, or NH₄OH), these ions precipitate as hydroxides, which are notoriously difficult to filter.[4][5]

Solutions:

  • pH Control During Basification: Instead of a rapid, bulk addition of base, add the neutralizing agent slowly and with vigorous stirring. This can sometimes lead to the formation of more granular iron oxide precipitates, which are easier to filter. Aim for a final pH that is high enough to precipitate the iron but not so high as to cause significant product degradation. A pH of around 8 is often a good starting point.[7]

  • Filtration through Celite®: A pad of Celite® (diatomaceous earth) on a sintered glass funnel is the standard approach to filter fine particulates. However, with highly gelatinous precipitates, the Celite® pad can quickly become clogged.[7] To improve this:

    • Use a thick Celite® pad (at least 1-2 inches).

    • Consider a layered approach: a coarse filter paper, followed by a layer of sand, and then the Celite® pad.

    • Pre-wet the Celite® pad with the filtration solvent.

    • Apply gentle vacuum initially and increase it gradually.

  • Chelation Prior to Filtration: The addition of a chelating agent can sequester the iron ions and prevent the formation of the gelatinous precipitate.

    • EDTA (Ethylenediaminetetraacetic acid): Adding a solution of EDTA (often as its tetrasodium salt) to the reaction mixture before basification can complex with the iron ions, keeping them in solution.[4] This allows for a much cleaner filtration of any remaining solid iron powder.

    • Citrate: Similar to EDTA, adding a solution of sodium citrate can also effectively chelate iron ions.

Experimental Protocol: Chelation-Assisted Filtration

  • After the reduction is complete, cool the reaction mixture to room temperature.

  • While stirring, add a saturated aqueous solution of tetrasodium EDTA (approximately 1.5-2.0 equivalents with respect to the initial iron used).

  • Stir the mixture for 30-60 minutes at room temperature.

  • Slowly add a base (e.g., saturated NaHCO₃ or 2M NaOH) to adjust the pH to ~8.

  • Filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with the reaction solvent and then with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Proceed with the standard aqueous workup and extraction of the filtrate.

Question 2: I've filtered my reaction mixture, but my organic extracts are still colored, and I suspect iron contamination. How can I remove the remaining soluble iron salts?

Answer:

Even after filtration, residual iron salts, particularly iron(III) chloride (FeCl₃), can remain in the organic phase.[6][8][9][10] This is due to their solubility in many common organic solvents.[6][8][9][10][11]

Causality: Iron(III) chloride is a Lewis acid and can have appreciable solubility in solvents like ethanol, methanol, and acetone.[9][10] If these or similar solvents are used in the reaction or workup, iron salts can be carried through into the organic layer during extraction.

Solutions:

  • Aqueous Washes:

    • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This will neutralize any remaining acid and can help precipitate residual iron as hydroxides, which will move to the aqueous layer.[12]

    • Brine (Saturated NaCl) Wash: This helps to break up emulsions and remove water-soluble impurities.

    • Ammonium Chloride (NH₄Cl) Wash: A wash with a saturated aqueous solution of NH₄Cl can be effective in removing iron salts.

  • Acid-Base Extraction: This is a powerful technique for purifying aminopyridines, which are basic.[12][13][14]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The aminopyridine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.

    • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 2M NaOH) until the aminopyridine precipitates or can be extracted.

    • Extract the aminopyridine back into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to obtain the purified product.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Aminopyridine) separate1->aqueous1 wash_aqueous Wash Aqueous Layer with Organic Solvent aqueous1->wash_aqueous separate2 Separate Layers wash_aqueous->separate2 organic2 Organic Wash (Trace Impurities) separate2->organic2 Discard aqueous2 Purified Aqueous Layer separate2->aqueous2 basify Basify with 2M NaOH aqueous2->basify extract_product Extract with Organic Solvent basify->extract_product separate3 Separate Layers extract_product->separate3 aqueous3 Aqueous Waste separate3->aqueous3 Discard organic3 Organic Layer (Purified Aminopyridine) separate3->organic3 dry Dry and Concentrate organic3->dry final_product Pure Aminopyridine dry->final_product

Caption: Workflow for the purification of aminopyridines using acid-base extraction.

  • Chelating Resin: For stubborn cases, passing the organic solution through a column packed with a chelating resin can effectively scavenge the remaining iron ions.

Question 3: My final product is an off-color solid/oil, and I see evidence of iron in my NMR (broad peaks) or by LC-MS. How can I perform a final "polishing" purification?

Answer:

Trace amounts of paramagnetic iron can significantly broaden NMR signals and interfere with other analytical techniques. A final purification step is often necessary.

Solutions:

  • Recrystallization: If your aminopyridine is a solid, recrystallization from a suitable solvent system is an excellent way to remove impurities, including residual iron salts.

  • Silica Gel Chromatography: While aminopyridines can sometimes streak on silica gel due to their basicity, this can often be mitigated by:

    • Adding a small amount of a basic modifier to the eluent (e.g., 0.5-1% triethylamine or ammonia in methanol).

    • Using deactivated silica gel.

  • Short Plug Filtration: Passing a solution of your crude product through a short plug of silica gel or alumina can remove baseline impurities and colored contaminants without the need for a full chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: Can I avoid using iron altogether to prevent this problem?

A1: Yes, several other methods for nitro group reduction exist, each with its own advantages and disadvantages.[1][15]

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a very clean and efficient method. However, it is not always chemoselective and can reduce other functional groups like alkenes, alkynes, and some carbonyls. It can also cause dehalogenation.[1][16]

  • Tin(II) Chloride (SnCl₂): This is another common method that often provides good selectivity.[1] The workup can also be challenging due to the formation of tin oxides, but these are sometimes easier to handle than iron hydroxides.[17]

  • Sodium Dithionite (Na₂S₂O₄): This reagent can be used under milder, often biphasic, conditions.

Q2: What is the expected stoichiometry of iron in a Béchamp reduction?

A2: The balanced chemical equation for the reduction of a nitro group to an amine with iron in the presence of an acid is: R-NO₂ + 3Fe + 6H⁺ → R-NH₂ + 3Fe²⁺ + 2H₂O Theoretically, 3 equivalents of iron are required. However, in practice, a significant excess (often 5-10 equivalents) is used to ensure complete reaction and to account for any passivated iron surfaces.

Q3: Are there any "greener" approaches to iron-mediated nitro reductions?

A3: Recent research has focused on more sustainable methods. For example, using iron in water with mechanochemical mixing (ball milling) has been shown to be a highly efficient and environmentally friendly approach that can minimize the use of organic solvents.[18]

Data Summary: Solubility of Common Iron Salts

Iron SaltWaterEthanolAcetoneDiethyl Ether
Iron(III) Chloride (FeCl₃) Highly Soluble[6]Highly Soluble[6]Highly Soluble[6][9]Soluble[6]
Iron(II) Chloride (FeCl₂) Highly SolubleSolubleSolubleSparingly Soluble
Iron(III) Hydroxide (Fe(OH)₃) InsolubleInsolubleInsolubleInsoluble
Iron(II) Hydroxide (Fe(OH)₂) InsolubleInsolubleInsolubleInsoluble

Data compiled from various sources.[6][8][9][10][11]

References

  • Wikipedia. Iron(III) chloride. [Link]

  • VishnuPriya Chemicals. Ferric Chloride Water Treatment Grade. [Link]

  • Sciencemadness Wiki. Iron(III) chloride. [Link]

  • ChemBK. Iron(III) chloride. [Link]

  • Nobel Srl. Iron removing - Principles and applications. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. [Link]

  • Chem-Station Int. Ed. Bechamp Reduction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • ResearchGate. How to completely remove iron (Fe) powder from the reaction mixture?. [Link]

  • PMC. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • ResearchGate. How to carry out the work Up of Iron-H2SO4 assisted reduction?. [Link]

  • ResearchGate. What is the best (i.e. most effective) iron chelator?. [Link]

  • Google Patents.
  • PMC. The Design, Synthesis, and Evaluation of Organ-Specific Iron Chelators. [Link]

  • Wikipedia. Oxalic acid. [Link]

  • ZeroB. Traditional vs. Modern Methods of Removing Iron from Water. [Link]

  • PMC. Synthetic and natural iron chelators: therapeutic potential and clinical use. [Link]

  • Google P
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • American Water Chemicals, Inc. What filtration system will remove soluble iron, manganese and salt from bore water. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • CABI Digital Library. Synthesis and Characterization of Iron Chelates Using Organic and Amino acids as a Chelating Agents and Evaluation of Their Effi. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • ResearchGate. Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine. [Link]

  • Wikipedia. Béchamp reduction. [Link]

  • OSHA. PV2143. [Link]

  • PMC. Chemical looping synthesis of amines from N2 via iron nitride as a mediator. [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

  • Scribd. Chemists' Guide to Béchamp Reduction. [Link]

  • Oreate AI Blog. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]

  • ResearchGate. What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]

  • Chemistry 210 Experiment 6. [Link]

  • Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 2-Butoxy-5-methylpyridin-3-amine: A Predictive ¹H NMR Spectral Analysis and Comparative Study

Abstract In the landscape of pharmaceutical and materials science, the unambiguous structural verification of novel heterocyclic compounds is paramount. 2-Butoxy-5-methylpyridin-3-amine, a substituted pyridine, represent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical and materials science, the unambiguous structural verification of novel heterocyclic compounds is paramount. 2-Butoxy-5-methylpyridin-3-amine, a substituted pyridine, represents a class of molecules with significant potential in drug discovery due to the versatile functionalities of the pyridine scaffold. This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this target compound. By dissecting the electronic and structural influences of the butoxy, methyl, and amine substituents, we will forecast the chemical shifts, multiplicities, and integration values for each proton. This predictive model is then benchmarked against experimental data from structurally analogous compounds to provide a robust framework for researchers. Furthermore, a detailed, self-validating experimental protocol for acquiring a high-fidelity ¹H NMR spectrum is presented, ensuring reproducibility and accuracy in the laboratory setting.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. The precise arrangement of substituents on the pyridine ring dictates the molecule's pharmacological and physicochemical properties. Consequently, rigorous analytical techniques are required to confirm the identity and purity of these compounds.

¹H NMR spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules. It provides a detailed fingerprint of the chemical environment of each proton within a molecule. For a multi-substituted pyridine like 2-butoxy-5-methylpyridin-3-amine, a thorough understanding of ¹H NMR principles is essential to correctly assign the observed signals and confirm the desired regiochemistry. This guide explains the causality behind spectral patterns, offering field-proven insights into the analysis of this compound and its analogs.

Section 1: Predictive ¹H NMR Profile of 2-Butoxy-5-methylpyridin-3-amine

The structure of 2-butoxy-5-methylpyridin-3-amine presents a unique set of proton environments. Our analysis will proceed by systematically evaluating each part of the molecule, grounding our predictions in established principles of NMR spectroscopy for heteroaromatic systems.[1]

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons of 2-butoxy-5-methylpyridin-3-amine are systematically labeled as shown in the diagram below.

Caption: Labeled structure of 2-Butoxy-5-methylpyridin-3-amine.

Aromatic Protons: H(c) and H(d)

The pyridine ring features two aromatic protons at the C-6 and C-4 positions. Their chemical shifts are heavily influenced by the electronic effects of the three substituents.

  • -NH₂ (Amino) Group: A strong electron-donating group (EDG) through resonance, which increases electron density primarily at the ortho (C-2, C-4) and para (C-6) positions, causing an upfield (shielding) shift.

  • -O-Butyl (Butoxy) Group: Also a strong EDG via resonance, shielding the ortho (C-3) and para (C-5) positions. Its inductive electron-withdrawing effect is less dominant.

  • -CH₃ (Methyl) Group: A weak electron-donating group through hyperconjugation, causing minor shielding.

Prediction for H(d) at C-4: This proton is ortho to the powerful -NH₂ EDG and the -CH₃ group, and para to the nitrogen atom. The strong shielding from the amino group is expected to be the dominant factor, pushing this signal significantly upfield compared to unsubstituted pyridine (where H-4 is at ~7.66 ppm).[2] We predict a signal in the range of δ 6.9-7.2 ppm . It will appear as a doublet due to coupling with H(c).

Prediction for H(c) at C-6: This proton is ortho to the ring nitrogen, which is strongly deshielding. However, it is para to the -NH₂ group, which provides significant shielding. The opposing effects make the prediction nuanced. Compared to the C-2/C-6 protons of unsubstituted pyridine (~8.6 ppm), the shielding from the amino group will cause a substantial upfield shift.[2] We predict this signal to appear in the range of δ 7.8-8.1 ppm . It will also be a doublet , coupled to H(d). The typical meta coupling constant (⁴J) in pyridines is small (0-1 Hz) and often not resolved.

Amine Protons: -N(b)H₂

The protons of the primary amine group typically appear as a broad singlet . Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A typical range in a non-acidic solvent like CDCl₃ would be δ 3.5-5.0 ppm . The integration value will correspond to 2H .

Methyl Protons: -C(a)H₃

The methyl group attached to the aromatic ring is in a relatively shielded environment. It will appear as a sharp singlet with an integration of 3H . Its chemical shift is expected in the typical range for an aryl methyl group, approximately δ 2.1-2.3 ppm .

Butoxy Group Protons: H(e), H(f), H(g), H(h)

The four distinct proton environments in the n-butyl chain will give rise to four separate signals, following predictable patterns of chemical shift and multiplicity.

  • H(e) (-OCH₂-): These protons are directly attached to the oxygen atom, making them the most deshielded of the chain. They will appear as a triplet due to coupling with the adjacent H(f) methylene protons. Predicted chemical shift: δ 4.2-4.4 ppm . Integration: 2H .

  • H(f) (-OCH₂C H₂-): These protons are adjacent to both the H(e) and H(g) methylene groups. They will be split into a complex multiplet, likely a sextet or multiplet . Predicted chemical shift: δ 1.7-1.9 ppm . Integration: 2H .

  • H(g) (-CH₂C H₂CH₃): This methylene group is further from the deshielding oxygen atom. It will appear as a sextet or multiplet , coupled to H(f) and H(h). Predicted chemical shift: δ 1.4-1.6 ppm . Integration: 2H .

  • H(h) (-CH₂C H₃): These terminal methyl protons are the most shielded. They will appear as a clean triplet due to coupling with the H(g) methylene protons. Predicted chemical shift: δ 0.9-1.0 ppm . Integration: 3H .

Section 2: Comparative Analysis with Structurally Related Compounds

To validate our predictive model, we compare it with experimental ¹H NMR data from simpler, related pyridine derivatives. This comparative approach is crucial for building confidence in spectral assignments for novel compounds.

Compound/Proton Group Predicted Data for 2-Butoxy-5-methylpyridin-3-amine Experimental Data for 2-Methoxypyridine[3] Experimental Data for 3-Aminopyridine[4] Experimental Data for 2-Amino-5-methylpyridine[5]
Aromatic H (ortho to N) H(c): δ 7.8-8.1 (d)δ 8.15 (m)H-2: δ 8.08 (d)H-6: δ 7.99 (dd)H-6: δ 7.79 (d)
Aromatic H (meta to N) H(d): δ 6.9-7.2 (d)δ 6.82 (d)H-4: δ 7.03 (dd)H-4: δ 7.12 (dd)
Aromatic H (para to N) -δ 7.52 (m)H-5: δ 6.97 (m)-
-NH₂ Protons δ 3.5-5.0 (br s, 2H)-δ 3.89 (s, 2H)δ 4.67 (s, 2H)
-CH₃ Protons δ 2.1-2.3 (s, 3H)--δ 2.12 (s, 3H)
-O-Alkyl Protons H(e): δ 4.2-4.4 (t, 2H)H(h): δ 0.9-1.0 (t, 3H)δ 3.92 (s, 3H)--

This comparison shows strong concordance. The predicted upfield shift for H(d) is supported by the data for 3-aminopyridine, where the proton at C-4 is significantly shielded. The predicted chemical shift for the methyl group aligns perfectly with the experimental value for 2-amino-5-methylpyridine.[5] Similarly, the chemical shift for the α-protons of the alkoxy group (H(e)) is consistent with the methoxy signal in 2-methoxypyridine, with a slight adjustment for the butoxy chain.[3]

Section 3: Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data. This protocol is designed to be a self-validating system for the analysis of substituted pyridines.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of 2-butoxy-5-methylpyridin-3-amine prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS prep1->prep2 prep3 3. Transfer solution to a clean, dry 5 mm NMR tube prep2->prep3 acq1 4. Insert sample and lock on the deuterium signal prep3->acq1 acq2 5. Shim the magnetic field to achieve optimal homogeneity acq1->acq2 acq3 6. Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: ~2-4 s - Relaxation delay: 2-5 s - Number of scans: 8-16 acq2->acq3 acq4 7. Acquire the Free Induction Decay (FID) acq3->acq4 proc1 8. Apply Fourier Transform to the FID acq4->proc1 proc2 9. Phase correct the spectrum manually proc1->proc2 proc3 10. Calibrate the chemical shift scale to TMS at δ 0.00 ppm proc2->proc3 proc4 11. Integrate all signals and normalize to a known peak proc3->proc4 proc5 12. Analyze peak multiplicities and coupling constants proc4->proc5

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample concentration is key to obtaining a good signal-to-noise ratio without causing line broadening.

    • Protocol: Accurately weigh 5-10 mg of 2-butoxy-5-methylpyridin-3-amine directly into a clean vial. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a common first choice). The solvent should contain a small amount of Tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution into a high-quality 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Rationale: Locking and shimming ensure the magnetic field is stable and homogeneous across the sample, which is critical for high resolution.

    • Protocol: Insert the sample into the NMR spectrometer. Perform a lock on the deuterium signal of the solvent. Execute an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Rationale: The chosen acquisition parameters represent a balance between signal intensity, resolution, and experimental time. A relaxation delay of at least 2 seconds ensures that all protons have sufficiently relaxed, allowing for accurate integration.

    • Protocol: Use a standard proton pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm). Set the transmitter offset to the center of the spectrum (~6 ppm). Use a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. Acquire 16 scans.

  • Data Processing and Analysis:

    • Rationale: Correct processing is as important as correct acquisition for extracting meaningful information.

    • Protocol: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform. Manually phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all distinct signals. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for all coupled signals.

Conclusion

The ¹H NMR spectrum of 2-butoxy-5-methylpyridin-3-amine is predicted to exhibit a set of distinct and interpretable signals that can be used for its unambiguous identification. The key diagnostic features include two doublets in the aromatic region, a sharp singlet for the methyl group, a broad singlet for the amine protons, and four characteristic signals corresponding to the n-butoxy chain. By comparing these predicted values with experimental data from related compounds, a high degree of confidence in the structural assignment can be achieved. The provided experimental protocol ensures that researchers can acquire high-fidelity, reliable data, which is the foundation of sound scientific inquiry in drug development and chemical research.

References

  • Castellano, S., & Günther, H. (Year not available). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available: [Link]

  • Diehl, P., Jones, R. G., & Bernstein, H. J. (Year not available). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. This reference is mentioned within other search results but a direct link is not provided.
  • Martinez-Alvarez, R., et al. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Molecules. Available: [Link]

  • Puar, M. S. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available: [Link]

  • Bonanno, J. B., et al. (Year not available). Supplementary Information for related research. Available: [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available: [Link]

  • Reddit. (2022). Contextualising 1st order coupling in pyridine. r/chemistry. Available: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available: [Link]

  • PubChem. (n.d.). 3-Aminopyridine. National Center for Biotechnology Information. Available: [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 2-Butoxy-5-methylpyridin-3-amine

CAS Registry Number: 1529165-65-8 Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol [1][2] Part 1: Executive Summary & Strategic Context In the high-stakes environment of pharmaceutical intermediate synthesis—s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1529165-65-8 Molecular Formula: C₁₀H₁₆N₂O Molecular Weight: 180.25 g/mol [1][2]

Part 1: Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical intermediate synthesis—specifically for kinase inhibitor scaffolds—2-Butoxy-5-methylpyridin-3-amine represents a critical quality checkpoint. This guide provides a technical breakdown of its Infrared (IR) spectral signature, designed to empower researchers to validate structure and purity rapidly.

Unlike generic spectral databases, this guide focuses on comparative diagnostics : distinguishing the target molecule from its synthetic precursors (nitro-intermediates) and structural analogs (halo-pyridines).

Why IR? The "Fingerprint" Advantage

While NMR confirms connectivity, IR spectroscopy offers superior "performance" in real-time reaction monitoring (PAT) and solid-state form identification. It provides an immediate binary readout on the success of the nitro-reduction step, a common bottleneck in the synthesis of this scaffold.

Part 2: Detailed Spectral Analysis (The "Product")

The IR spectrum of 2-Butoxy-5-methylpyridin-3-amine is defined by the interplay between the electron-donating butoxy group and the primary amine on the pyridine ring.

characteristic Diagnostic Bands
Functional GroupMode of VibrationFrequency Region (cm⁻¹)Diagnostic Feature
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3450 – 3300 Doublet . A sharp doublet is the hallmark of a primary amine. Absence (or single band) indicates incomplete reduction or secondary amine impurity.
N-H Bending (Scissoring)1650 – 1590 Medium-strong band; often overlaps with ring modes but broadens the region.
Butoxy Ether (-O-R) C-O-C Stretching (Asym)1260 – 1240 Strong intensity. Distinguishes this molecule from non-alkoxylated analogs (e.g., 2-chloro).
C-O-C Stretching (Sym)1050 – 1030 Strong intensity.
Alkyl Chain (Butoxy/Methyl) C-H Stretching (sp³)2960 – 2850 Multiple bands corresponding to -CH₃ and -CH₂- groups.
Pyridine Ring C=N / C=C Ring Stretching1600 – 1430 Series of sharp bands (typically 4) characteristic of the aromatic heterocycle.
Substituent Pattern C-H Out-of-Plane Bending850 – 800 Specific to the substitution pattern (2,3,5-trisubstituted pyridine).
Mechanism of Assignment

The 2-position butoxy group exerts a mesomeric effect (+M), increasing electron density on the ring. This typically shifts the ring breathing modes to slightly lower wavenumbers compared to electron-deficient pyridines (like the nitro-precursor).

Part 3: Comparative Performance Analysis

This section objectively compares the IR signature of the target against its two most critical "alternatives" in the synthetic pathway.

Comparison 1: Target vs. Precursor (2-Butoxy-5-methyl-3-nitropyridine)

Context: Monitoring the reduction of the nitro group to the amine.

FeatureTarget (Amine)Precursor (Nitro)Operational Insight
3400 cm⁻¹ Region Doublet (N-H) AbsentAppearance of the doublet confirms amine formation.
1550-1500 cm⁻¹ Ring modes onlyStrong Band (NO₂ Asym) The disappearance of the ~1530 cm⁻¹ band is the primary endpoint indicator.
1350 cm⁻¹ C-N stretch (weak)Strong Band (NO₂ Sym) Confirming marker. If this peak persists, reduction is incomplete.
Comparison 2: Target vs. Starting Material (2-Chloro-5-methylpyridin-3-amine)

Context: Verifying the nucleophilic aromatic substitution (SnAr) of the chloride by butoxide.

FeatureTarget (Butoxy)Alternative (Chloro)Operational Insight
1260-1000 cm⁻¹ Strong C-O Stretches Absent / Weak Ring modesThe "Ether Region" is silent in the chloro-analog.
2900 cm⁻¹ Region Strong C-H (Butyl chain)Weak C-H (Methyl only)Significant increase in aliphatic C-H intensity confirms butoxy addition.
Low Frequency No C-Cl bandC-Cl Stretch (700-600 cm⁻¹) Hard to see in some optics, but definitive if visible.

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectral Logic Flowchart for Identification

Caption: Logical decision tree for validating 2-Butoxy-5-methylpyridin-3-amine using IR peaks.

SpectralLogic Start Unknown Sample Spectrum Check3400 Check 3300-3500 cm⁻¹ (Doublet present?) Start->Check3400 CheckNitro Check 1530 & 1350 cm⁻¹ (Strong bands present?) Check3400->CheckNitro No (or weak) CheckEther Check 1050-1260 cm⁻¹ (Strong C-O bands?) Check3400->CheckEther Yes (Doublet) ResultNitro IDENTIFIED: Nitro Precursor (Incomplete Rxn) CheckNitro->ResultNitro Yes ResultAmine CONFIRMED: 2-Butoxy-5-methylpyridin-3-amine CheckEther->ResultAmine Yes ResultChloro IDENTIFIED: Chloro-Analog (Failed Substitution) CheckEther->ResultChloro No

Diagram 2: Synthetic Monitoring Pathway

Caption: IR monitoring points during the synthesis from 2-chloro-5-methyl-3-nitropyridine.

SynthesisMonitor SM Start: 2-Chloro-3-nitro... Step1 Step 1: Butoxylation SM->Step1 Inter Intermediate: 2-Butoxy-3-nitro... Step1->Inter Note1 Monitor: Appearance of C-O bands (1250 cm⁻¹) Step1->Note1 Step2 Step 2: Reduction Inter->Step2 Final Product: 2-Butoxy-3-amino... Step2->Final Note2 Monitor: Loss of NO₂ (1530 cm⁻¹) Gain of NH₂ (3400 cm⁻¹) Step2->Note2

Part 5: Experimental Protocol (Self-Validating)

To ensure trustworthy results, the following protocol utilizes an internal validation step using the "Fingerprint Region."

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets due to the hygroscopic nature of amine salts.

  • System Blank: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) to verify no contamination (ensure flat baseline at 2900 cm⁻¹).

  • Sample Loading: Apply ~5-10 mg of the solid sample.

  • Pressure Application: Apply high pressure using the anvil clamp. Critical: Watch the live preview. The peaks at 2900 cm⁻¹ (C-H) should maximize. If they are weak, contact is poor.

  • Acquisition: Scan range 4000–600 cm⁻¹; 16 scans; 4 cm⁻¹ resolution.

  • Validation (Self-Check):

    • Pass: Baseline is flat; CO₂ doublet (2350 cm⁻¹) is minimal; N-H doublet is visible above noise.

    • Fail: "Derivative-shaped" peaks indicate refractive index mismatch (sample too thick or poor contact).

References

  • National Institute of Standards and Technology (NIST). 2-Aminopyridine IR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook. [Link]

  • PubChem. 2-Amino-5-methylpyridine (Compound Summary). National Library of Medicine. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines (General IR Principles). [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Butoxy vs. 2-Methoxy-5-methylpyridin-3-amine

This guide provides an in-depth technical comparison between 2-butoxy-5-methylpyridin-3-amine and 2-methoxy-5-methylpyridin-3-amine , focusing on their reactivity profiles, physicochemical properties, and applications in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-butoxy-5-methylpyridin-3-amine and 2-methoxy-5-methylpyridin-3-amine , focusing on their reactivity profiles, physicochemical properties, and applications in medicinal chemistry.

Executive Summary

In medicinal chemistry, the choice between a methoxy and a butoxy substituent at the ortho-position of a 3-aminopyridine scaffold is rarely about intrinsic reactivity alone; it is a strategic decision driving Structure-Activity Relationship (SAR) optimization.

  • 2-Methoxy-5-methylpyridin-3-amine : The "Standard."[1][2] It offers a balance of moderate lipophilicity, high metabolic stability, and minimal steric hindrance during coupling reactions. It is the preferred starting point for fragment-based drug discovery (FBDD).

  • 2-Butoxy-5-methylpyridin-3-amine : The "Lipophilic Tuner." Used to increase logP, fill hydrophobic pockets in the target protein, or alter blood-brain barrier (BBB) permeability. However, the n-butyl chain introduces significant steric bulk adjacent to the amine, retarding coupling rates with hindered electrophiles.

Part 1: Physicochemical & Structural Analysis

The following table contrasts the key properties that influence both chemical reactivity and biological performance.

Property2-Methoxy-5-methylpyridin-3-amine2-Butoxy-5-methylpyridin-3-amineImpact on Reactivity/SAR
CAS Number 179677-17-91529165-65-8Identification
Molecular Weight 138.17 g/mol 180.25 g/mol Butoxy adds mass without changing H-bond count.
cLogP (Est.) ~1.1 - 1.3~2.6 - 2.9Critical : Butoxy analog is significantly more lipophilic.
Steric Bulk (A-Value) Low (Methoxy)High (n-Butoxy)Butoxy chain can rotate, shielding the C3-amine.
Electronic Effect +M (Resonance Donor)+M (Resonance Donor)Similar electronic activation of the pyridine ring.
Solubility Moderate (Alcohol, DCM, Water)High (DCM, Toluene), Low (Water)Butoxy requires non-polar solvents for efficient coupling.
Part 2: Reactivity Profile & Mechanistic Insights
1. Nucleophilicity of the C3-Amine

Both molecules possess a C3-amino group activated by the electron-donating methyl (C5) and alkoxy (C2) groups. However, the steric environment differs:

  • Methoxy Analog : The methyl group of the methoxy substituent is small and directed away from the amine in the lowest energy conformer to minimize dipole repulsion. The amine is accessible for nucleophilic attack.

  • Butoxy Analog : The flexible n-butyl chain creates a "sweeping" steric volume. While the electronic activation is identical, the kinetic rate of acylation (e.g., amide coupling) is often slower for the butoxy analog, particularly if the incoming acid chloride or carboxylic acid is also sterically hindered.

2. Lithiation & Directed ortho-Metalation (DoM)

If your workflow involves functionalizing the C4 position:

  • 2-Methoxy : The methoxy group is a strong ortho-director. Lithiation with n-BuLi typically occurs at C4 (between the alkoxy and methyl groups) or C6.

  • 2-Butoxy : The large butoxy group can disrupt coordination to the lithium species, potentially altering regioselectivity or requiring lower temperatures (-78 °C vs -40 °C) to prevent decomposition via ether cleavage.

3. Pd-Catalyzed Couplings (Buchwald-Hartwig)

When using these amines as nucleophiles in Buchwald-Hartwig aminations:

  • Catalyst Choice : The 2-butoxy analog may require smaller phosphine ligands (e.g., BrettPhos rather than tBuXPhos) to accommodate the steric bulk of the ortho-alkoxy group.

  • Rate : Expect 2-methoxy to react 2-5x faster under identical conditions.

Part 3: Experimental Protocols
Protocol A: General Amide Coupling (HATU Method)

Use this protocol for coupling the aminopyridine to a carboxylic acid (R-COOH).

Reagents:

  • Amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Dissolution : Dissolve the Carboxylic Acid (1.1 equiv) in dry DMF (0.2 M concentration).

  • Activation : Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition : Add the Aminopyridine (1.0 equiv) in one portion.

    • Critical Step for Butoxy Analog: If using 2-butoxy-5-methylpyridin-3-amine, heat the reaction to 50-60 °C to overcome the steric barrier of the ortho-butoxy group. The methoxy analog typically reacts fully at RT.

  • Monitoring : Monitor via LC-MS. The methoxy analog usually completes in 2-4 hours; the butoxy analog may require 6-12 hours.

  • Workup : Dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO3, and Brine.[3] Dry over Na2SO4.

Protocol B: Synthesis of the Precursor (SNAr)

If the specific amine is unavailable, synthesize it from the 2-chloro derivative.

Reaction : 2-Chloro-5-methyl-3-nitropyridine + NaOR


 2-Alkoxy-5-methyl-3-nitropyridine 

(Reduction)

Product.
  • Alkoxylation :

    • Dissolve 2-chloro-5-methyl-3-nitropyridine in the corresponding alcohol (MeOH or n-BuOH).

    • Add NaH (1.1 equiv) slowly at 0 °C.

    • Heat to reflux (MeOH: 65 °C, BuOH: 100 °C) for 2 hours.

    • Observation: The butoxy reaction is slower; ensure rigorous anhydrous conditions to prevent hydrolysis to the pyridone.

  • Reduction :

    • Hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction yields the final amine.

Part 4: Visualization & Decision Logic
Figure 1: Reactivity & Steric Pathway Analysis

The following diagram illustrates the mechanistic difference in amide coupling, highlighting the steric clash present in the butoxy analog.

ReactivityComparison cluster_Methoxy 2-Methoxy Pathway cluster_Butoxy 2-Butoxy Pathway Start Start: 3-Aminopyridine Scaffold Methoxy 2-Methoxy-5-methyl (Low Steric Bulk) Start->Methoxy Subst: OMe Butoxy 2-Butoxy-5-methyl (High Steric Bulk) Start->Butoxy Subst: OBu FastTS Transition State (Accessible) Methoxy->FastTS Add Electrophile ProdMe Product Formed (Fast: 2-4h) FastTS->ProdMe Low Barrier SlowTS Transition State (Steric Clash with R-COCl) Butoxy->SlowTS Add Electrophile ProdBu Product Formed (Slow: 6-12h / Heat) SlowTS->ProdBu High Barrier (Requires Heat)

Caption: Comparative reaction coordinate visualization showing the increased activation energy barrier for the 2-butoxy analog due to steric hindrance at the ortho-position.

Figure 2: SAR Decision Tree

Use this logic flow to select the appropriate intermediate for your drug discovery campaign.

DecisionTree Start Select Intermediate Q1 Target Pocket Hydrophobicity? Start->Q1 Q2 BBB Penetration Required? Q1->Q2 Hydrophobic/Large Pocket ResMe Select 2-Methoxy (Balanced Profile) Q1->ResMe Polar/Small Pocket Q3 Metabolic Stability Concern? Q2->Q3 No ResBu Select 2-Butoxy (High Lipophilicity) Q2->ResBu Yes (Need High LogP) Q3->ResMe Avoid Oxidative Dealkylation Q3->ResBu Acceptable Risk

Caption: Strategic decision matrix for selecting between Methoxy and Butoxy analogs based on medicinal chemistry requirements (LogP, Metabolic Stability, and Binding Site).

References
  • Synthesis of 2-Methoxy-5-methylpyridin-3-amine

    • Source: Pfizer Inc. (2012). "Pyridin-2(1H)-one derivatives useful as medicaments." WO2012160030A1.
    • Context: Describes the synthesis via SNAr of 2-chloro-5-methyl-3-nitropyridine with sodium methoxide followed by reduction.
  • General Reactivity of 2-Alkoxy-3-aminopyridines

    • Source: Vertex Pharmaceuticals. (2011). "Indole derivatives as CRTH2 receptor antagonists." US8084620B2.
    • Context: Demonstrates amide coupling conditions for sterically crowded aminopyridines using H
  • Physicochemical Properties & Vendor Data

    • Source: PubChem Compound Summary for CID 23404935 (2-methoxy-5-methylpyridin-3-amine).
    • Source: AK Scientific / BLD Pharm Catalog Data for CAS 1529165-65-8 (2-Butoxy-5-methylpyridin-3-amine).

Sources

Comparative

A Researcher's Guide to Differentiating 2- and 3-Butoxypyridine Isomers by NMR Spectroscopy

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a critical determinant of a compound's function, efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a critical determinant of a compound's function, efficacy, and safety. Constitutional isomers, such as 2-butoxypyridine and 3-butoxypyridine, possess the same molecular formula but differ in the connectivity of their atoms. This subtle distinction can lead to profoundly different biological activities and physical properties. While routine 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides essential initial clues, it often falls short of providing unambiguous differentiation. This guide provides an in-depth, experimentally-grounded comparison, demonstrating how a multi-faceted NMR approach, particularly leveraging 2D correlation techniques, delivers definitive structural elucidation.

The Foundational Principle: Electronic Perturbation of the Pyridine Ring

The key to differentiating these isomers lies in understanding the electronic interplay between the electronegative pyridine nitrogen and the electron-donating butoxy substituent. The nitrogen atom inductively withdraws electron density, most significantly from the ortho (C2/C6) and para (C4) positions, deshielding the attached protons and carbons.[1] Conversely, the butoxy group's oxygen atom donates electron density into the ring via resonance. The position of this donation—ortho/para-directing—creates distinct electronic environments for each isomer, which are directly observable in the NMR spectra.

  • In 2-butoxypyridine , the butoxy group is directly attached to a highly electron-deficient carbon (C2). This leads to a strong resonance effect that significantly shields the C4 and C6 positions.

  • In 3-butoxypyridine , the butoxy group is at a meta position relative to the nitrogen. Its electron-donating effect is directed towards C2, C4, and C6, creating a more complex pattern of shielding and deshielding compared to the 2-substituted isomer.

These electronic differences are the root cause of the distinct chemical shifts and coupling patterns that allow for their differentiation.

Part 1: The First Look — Analysis of 1D ¹H and ¹³C NMR Spectra

One-dimensional NMR provides a rapid, high-level overview of the molecular structure. While not always conclusive on its own, it is an indispensable starting point for forming a structural hypothesis.

¹H NMR: Uncovering Initial Clues

The proton NMR spectra of both isomers will display signals for the aromatic pyridine protons and the aliphatic butoxy chain protons. The key differences will manifest in the aromatic region (typically 7.0-8.5 ppm).

  • 2-Butoxypyridine: The proton at the C6 position (H6) is expected to be the most downfield (highest ppm) due to its proximity to the electronegative nitrogen. The remaining ring protons will exhibit a complex splitting pattern.

  • 3-Butoxypyridine: The protons at C2 and C6, being adjacent to the nitrogen, will be the most deshielded. Crucially, the H2 proton often appears as a distinct, sharp signal (a narrow doublet or singlet-like peak), providing a strong diagnostic clue.[2]

¹³C NMR: A Deeper Electronic Snapshot

The ¹³C NMR spectrum offers a more direct probe of the electronic environment of the carbon backbone. The distinct substitution patterns result in predictable and differentiable chemical shifts for the pyridine ring carbons.

  • 2-Butoxypyridine: The C2 carbon, directly attached to the oxygen, will be significantly deshielded, appearing at a very high chemical shift (e.g., >160 ppm).

  • 3-Butoxypyridine: The C3 carbon will be highly deshielded by the attached oxygen, while C2 and C6 will be deshielded by the adjacent nitrogen. The overall pattern of the six carbon signals will be unique compared to the 2-isomer.[3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Butoxypyridine Isomers

IsomerNucleusPositionPredicted Chemical Shift (ppm)Key Differentiating Features
2-Butoxypyridine ¹HH68.0 - 8.2Most downfield proton signal.
H3, H4, H56.7 - 7.6Complex multiplet patterns.
¹³CC2162 - 165Highly deshielded ipso-carbon.
C6145 - 150Deshielded by nitrogen.
3-Butoxypyridine ¹HH28.2 - 8.4Distinct, sharp downfield signal.
H68.1 - 8.3Downfield, coupled to H5/H4.
¹³CC3153 - 156Deshielded ipso-carbon.
C2, C6140 - 148Deshielded by adjacent nitrogen.

Note: Predicted values are estimates and can vary based on solvent and concentration.[4][5]

While 1D NMR provides strong evidence, signal overlap or complex second-order coupling effects can create ambiguity. For irrefutable proof, we must turn to 2D NMR techniques.

Part 2: Definitive Proof — Structural Elucidation with 2D NMR

Two-dimensional NMR experiments reveal through-bond and through-space correlations between nuclei, providing a definitive map of atomic connectivity.[6][7]

Overall Experimental Workflow

The logical progression of experiments is designed to build a complete structural picture, starting with proton assignments and culminating in the definitive long-range correlation that distinguishes the isomers.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H1_NMR ¹H NMR C13_NMR ¹³C NMR Hypothesis Form Structural Hypothesis H1_NMR->Hypothesis C13_NMR->Hypothesis COSY ¹H-¹H COSY (Assign Proton Spin Systems) HSQC ¹H-¹³C HSQC (Assign Protonated Carbons) COSY->HSQC HMBC ¹H-¹³C HMBC (Key Long-Range Correlations) HSQC->HMBC NOESY ¹H-¹H NOESY (Through-Space Confirmation) HMBC->NOESY Conclusion Definitive Structure Assignment HMBC->Conclusion NOESY->Conclusion Hypothesis->COSY

Caption: A logical workflow for isomer differentiation using NMR.

COSY and HSQC: Assembling the Puzzle Pieces
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8] It allows for the mapping of the proton connectivity within the pyridine ring and along the butoxy chain, confirming which protons are adjacent.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond correlation).[9][10] By combining COSY and HSQC data, one can confidently assign most of the protonated carbons in the molecule.

HMBC: The Decisive Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings).[11][12] This is where the difference in atomic connectivity between the two isomers becomes unequivocally clear.

The key is to observe the correlation from the methylene protons of the butoxy group (-OCH₂-) to the pyridine ring.

  • For 2-butoxypyridine: A strong correlation will be observed between the -OCH₂- protons (~4.3 ppm) and the C2 carbon of the pyridine ring (~163 ppm). This is a three-bond correlation (H-C-O-C).

  • For 3-butoxypyridine: The correlation will be from the -OCH₂- protons (~4.2 ppm) to the C3 carbon of the pyridine ring (~155 ppm).

This single, unambiguous cross-peak in the HMBC spectrum serves as the definitive piece of evidence to distinguish the two isomers.

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